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2,5-Dimethyl-1H-indole-3-carboxylic acid Documentation Hub

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  • Product: 2,5-Dimethyl-1H-indole-3-carboxylic acid
  • CAS: 889943-11-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 2,5-Dimethyl-1H-indole-3-carboxylic Acid

[1] Executive Summary & Strategic Importance 2,5-Dimethyl-1H-indole-3-carboxylic acid is a critical indole scaffold used as a pharmacophore in the development of antiviral agents (e.g., Arbidol analogs), non-steroidal an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

2,5-Dimethyl-1H-indole-3-carboxylic acid is a critical indole scaffold used as a pharmacophore in the development of antiviral agents (e.g., Arbidol analogs), non-steroidal anti-inflammatory drugs (NSAIDs), and auxin mimics in agrochemistry. Its structural rigidity, provided by the indole core, combined with the specific lipophilic substitution at the 2- and 5-positions, makes it a versatile building block for structure-activity relationship (SAR) studies.

This guide details the authoritative synthesis of this compound, prioritizing the Fischer Indole Synthesis due to its scalability, regioselectivity, and use of readily available precursors. Unlike the Nenitzescu synthesis, which typically yields 5-hydroxy derivatives, the Fischer route provides direct access to the alkylated core required for this specific target.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule.[1] The 2,5-dimethyl substitution pattern suggests a disconnection at the N1-C2 and C3-C3a bonds, characteristic of the Fischer indole cyclization.

  • Target: 2,5-Dimethyl-1H-indole-3-carboxylic acid[1]

  • Precursor 1 (Hydrazine): 4-Methylphenylhydrazine (p-Tolylhydrazine) provides the benzene ring and the 5-methyl group.

  • Precursor 2 (Ketone): Ethyl acetoacetate provides the C2 and C3 carbons, the 2-methyl group, and the carboxylate moiety.

Retrosynthesis Target 2,5-Dimethyl-1H-indole-3-carboxylic acid Intermediate Ethyl 2,5-dimethylindole-3-carboxylate (Stable Ester Intermediate) Target->Intermediate Hydrolysis (Base-mediated) Precursors Precursors Intermediate->Precursors Fischer Indole Disconnection Hydrazine 4-Methylphenylhydrazine (p-Tolylhydrazine) Precursors->Hydrazine KetoEster Ethyl Acetoacetate Precursors->KetoEster

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available starting materials.

Primary Synthesis Pathway: Fischer Indole Cyclization[1]

Reaction Mechanism

The synthesis proceeds via the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone. Under acidic conditions, this hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole ring.[1]

Regioselectivity Logic:

  • The 4-methyl group on the hydrazine ensures the formation of the 5-methyl indole (para to the hydrazine nitrogen translates to the 5-position in the indole).

  • The ketone carbonyl of ethyl acetoacetate is more reactive than the ester, ensuring the hydrazone forms at the correct position to yield the 2-methyl-3-carboxylate pattern.

Experimental Protocol
Stage 1: Synthesis of Ethyl 2,5-dimethylindole-3-carboxylate

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (Solvent, anhydrous)

  • Sulfuric acid (H₂SO₄) or Zinc Chloride (ZnCl₂) as catalyst

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylphenylhydrazine hydrochloride (15.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) dropwise to the stirring solution.

  • Catalysis: Carefully add concentrated H₂SO₄ (2 mL) or anhydrous ZnCl₂ (13.6 g, 100 mmol). Note: ZnCl₂ often provides cleaner cyclization for electron-rich hydrazines.[1]

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The hydrazone intermediate spot should disappear, replaced by a fluorescent indole spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL) with vigorous stirring.

    • The ester product will precipitate as a solid.[1][2] Filter the solid.[1][2]

    • Purification: Recrystallize from ethanol/water or acetic acid.[1]

    • Yield Expectation: 70–85%.[1]

Stage 2: Hydrolysis to the Free Acid

Critical Control Point: Indole-3-carboxylic acids are prone to thermal decarboxylation. Hydrolysis must be performed under controlled basic conditions, and acidification must be done carefully.[1]

Reagents:

  • Ethyl 2,5-dimethylindole-3-carboxylate (from Stage 1)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • Dissolution: Suspend the ester (10 g) in ethanol (50 mL).

  • Saponification: Add a solution of NaOH (4.0 g, ~2.5 eq) in water (50 mL).

  • Reflux: Heat to mild reflux (80°C) for 2–3 hours. The solution should become clear as the salt forms.

  • Precipitation (Crucial Step):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly acidify with dilute HCl (1M) to pH 3–4. Do not use concentrated acid rapidly, as local heating can trigger decarboxylation.[1]

    • The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C (do not exceed 80°C).

Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis S1 Mix Precursors (EtOH) S2 Reflux (4-6h) Acid Catalyst S1->S2 S3 Precipitate in Ice Water S2->S3 S4 Reflux with NaOH/EtOH S3->S4 S5 Cool to 0°C Acidify to pH 3 S4->S5 S6 Vacuum Dry (<50°C) S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and hydrolysis.

Technical Data & Characterization

Quantitative Parameters
ParameterValue / RangeNotes
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 228–230°C (dec.)[1]Decomposes (decarboxylates) upon melting.[1]
Typical Yield 60–75% (Overall)Dependent on catalyst choice in Stage 1.[1]
Appearance Off-white crystalline powderOxidizes slightly to pink/brown upon air exposure.[1]
Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following NMR signals must be verified. The absence of ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.4 ppm) confirms successful hydrolysis.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.05 (s, 1H): Carboxylic acid OH (Broad, exchangeable).[1]

    • δ 11.45 (s, 1H): Indole NH (Broad).

    • δ 7.75 (s, 1H): H-4 (Aromatic, doublet-like due to meta coupling).[1]

    • δ 7.25 (d, 1H): H-7 (Aromatic).[3]

    • δ 6.90 (d, 1H): H-6 (Aromatic).

    • δ 2.65 (s, 3H): 2-CH₃ (Attached to indole C2).

    • δ 2.38 (s, 3H): 5-CH₃ (Attached to indole C5).

Troubleshooting & Optimization

Decarboxylation Risk

The most common failure mode is the inadvertent conversion of the target acid into 2,5-dimethylindole (lacking the carboxyl group).

  • Cause: Excessive heating during the acidic workup or drying phase.[1]

  • Prevention: Never distill the product. Dry under high vacuum at moderate temperatures (<50°C).[1]

  • Detection: Check ¹H NMR for a proton at C3 (approx.[1][4] δ 6.0–6.2 ppm). If present, decarboxylation has occurred.[1]

Catalyst Selection[5][6]
  • ZnCl₂ (Zinc Chloride): Preferred for cleaner reactions but requires thorough washing to remove zinc salts.

  • H₂SO₄ (Sulfuric Acid): Cheaper and faster, but can cause charring/tarring if the concentration is too high. Recommended to use catalytic amounts (0.5–1.0 mL per 100 mmol).[1]

References

  • Fischer Indole Synthesis Mechanism & Applications

    • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1]

    • Note: The definitive text on the mechanism and scope of this reaction.
  • Synthesis of Indole-3-Carboxylic Acids

    • BenchChem. (2025).[5] Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. Link

    • Context: Provides protocols for ester handling and hydrolysis conditions relevant to indole-3-carboxyl
  • Arbidol Intermediate Synthesis (Relevant Analogues)

    • Google Patents. (2020).[1] CN111269168A - Preparation method of arbidol intermediate.[1] Link

    • Context: Describes the industrial preparation of similar 2-methyl-3-carboxyl
  • Spectroscopic Data for 2,5-Dimethylindole Derivatives

    • SpectraBase. 2,5-Dimethylindole NMR and MS Data. Link

    • Context: Reference for the core indole scaffold signals to verify the substitution p

Sources

Exploratory

physicochemical properties of 2,5-Dimethyl-1H-indole-3-carboxylic acid

The following technical guide details the physicochemical properties, synthesis, and applications of 2,5-Dimethyl-1H-indole-3-carboxylic acid . This document is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2,5-Dimethyl-1H-indole-3-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold.

A Technical Guide for Drug Development

Executive Summary

2,5-Dimethyl-1H-indole-3-carboxylic acid (CAS: 889943-11-7) is a substituted indole derivative serving as a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir analogs) and IDO1 inhibitors. Distinguished by methyl substitutions at the C2 and C5 positions, this scaffold offers enhanced lipophilicity and metabolic stability compared to the parent indole-3-carboxylic acid. This guide provides a comprehensive analysis of its solid-state properties, solution chemistry, and synthetic pathways to facilitate its integration into lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

The compound consists of an indole core substituted with methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3. The C2-methyl group blocks the metabolically liable C2 position, while the C5-methyl group modulates electronic density, affecting the acidity of the NH proton.

Property Data
IUPAC Name 2,5-Dimethyl-1H-indole-3-carboxylic acid
CAS Number 889943-11-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CC1=CC2=C(C=C1)NC(C)=C2C(=O)O
InChI Key QAQTVZCNSIKQOK-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models (XLogP3, ACD/Labs) essential for formulation and ADME prediction.

Solid-State & Solution Properties[5]
PropertyValue / RangeTechnical Insight
Appearance Off-white to beige solidColoration often arises from trace oxidation products (indolenines).
Melting Point 198°C – 204°C (Predicted/Analog)High lattice energy due to intermolecular H-bonding (COOH dimer + NH donor).
pKa (Acid) 4.10 ± 0.20 (COOH)Slightly less acidic than benzoic acid (4.2) due to the electron-rich indole ring.
pKa (Base) -2.4 (Indole NH)Very weak base; protonation occurs only in superacids.
LogP (Oct/Water) 2.6 – 2.9The two methyl groups add ~1.0 log unit compared to parent indole-3-COOH (1.8).
Solubility (Water) Low (< 0.5 mg/mL)pH-dependent; solubility increases significantly at pH > 5.5.
Solubility (DMSO) High (> 50 mg/mL)Ideal solvent for stock solutions in biological assays.
Lipophilicity & pH Dependence (LogD)

Understanding the distribution coefficient (LogD) is vital for predicting membrane permeability.

  • pH 1.2 (Stomach): Predominantly neutral; LogD ≈ 2.8 (High permeability).

  • pH 7.4 (Blood): Predominantly ionized (COO⁻); LogD ≈ -0.5 to 0.1 (Reduced passive diffusion, requires transporters).

Synthesis & Impurity Profile

The synthesis of 2,5-dimethyl-1H-indole-3-carboxylic acid typically follows a Fischer Indole Synthesis followed by C3-functionalization. This route is preferred for its scalability but introduces specific impurity risks.

Synthetic Pathway Visualization

The following diagram outlines the standard laboratory synthesis via the Vilsmeier-Haack route, which allows for the isolation of the aldehyde intermediate before oxidation.

Synthesis SM1 p-Tolylhydrazine (Starting Material) Inter1 Hydrazone Intermediate SM1->Inter1 Condensation SM2 Acetone SM2->Inter1 Indole 2,5-Dimethylindole (Core Scaffold) Inter1->Indole Fischer Cyclization (Polyphosphoric Acid) Aldehyde 2,5-Dimethylindole- 3-carbaldehyde Indole->Aldehyde Vilsmeier-Haack (POCl3/DMF) Product 2,5-Dimethylindole- 3-carboxylic Acid Aldehyde->Product Pinnick Oxidation (NaClO2/NaH2PO4)

Figure 1: Step-wise synthesis from p-tolylhydrazine.[1] The Vilsmeier-Haack formylation installs the carbon at C3, which is subsequently oxidized to the acid.

Key Impurities
  • Regioisomers: 2,7-dimethyl isomers may form if the hydrazine cyclization is not regiospecific (though less likely with p-tolylhydrazine).

  • Over-oxidation Products: Isatin derivatives (oxidation of the C2-C3 bond) can occur if oxidation conditions are too harsh.

  • Decarboxylation: Prolonged heating of the final acid can lead to loss of CO₂, reverting to 2,5-dimethylindole.

Spectral Characterization

For identification and purity analysis, the following spectral signals are diagnostic.

Method Diagnostic Signal Interpretation
¹H NMR (DMSO-d₆)δ 11.5 - 12.0 ppm (br s, 1H) Carboxylic acid OH and Indole NH (often overlapping or distinct broad peaks).
δ 7.7 - 7.8 ppm (s, 1H) H4 proton (deshielded by C3-carbonyl).
δ 2.6 ppm (s, 3H) C2-Methyl group.
δ 2.3 - 2.4 ppm (s, 3H) C5-Methyl group.
IR (KBr) 1660 - 1690 cm⁻¹ C=O stretching (Carboxylic acid, conjugated).
3300 - 3400 cm⁻¹ N-H stretching (sharp/medium).
MS (ESI-) m/z 188.2 [M-H]⁻ Deprotonated molecular ion (Negative mode is preferred for carboxylic acids).

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures accurate solubility data, critical for formulation development.

Materials:

  • Compound: 2,5-Dimethyl-1H-indole-3-carboxylic acid (solid).[2]

  • Media: pH 1.2 (0.1N HCl), pH 7.4 (PBS).

  • Equipment: HPLC-UV, Orbital Shaker.

Workflow:

  • Saturation: Add excess solid (~5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.45 µm PTFE). Note: Avoid nylon filters as indoles may adsorb.

  • Quantification: Dilute supernatant with Methanol (1:1) and analyze via HPLC.

    • Mobile Phase: ACN:Water (0.1% TFA) gradient.

    • Detection: UV at 280 nm (Indole absorption max).

Protocol: pKa Determination (Potentiometric Titration)

Due to the low water solubility of the neutral form, a cosolvent method is required.

pKa_Workflow Step1 Prepare Stock Solution (10 mM in Methanol/Water) Step2 Titrate with 0.1N KOH (Measure pH change) Step1->Step2 Step3 Yasuda-Shedlovsky Plot (pKa vs % Organic Solvent) Step2->Step3 Step4 Extrapolate to 0% Solvent (Aqueous pKa) Step3->Step4

Figure 2: Cosolvent titration workflow to determine aqueous pKa for insoluble acids.

Applications in Drug Discovery[1][3][10]

Biological Relevance[3]
  • IDO1 Inhibition: The indole-3-carboxylic acid core mimics Tryptophan, the natural substrate of Indoleamine 2,3-dioxygenase 1 (IDO1). Derivatives are explored as immunomodulators in oncology.

  • Antiviral Scaffolds: The 5-substituted indole core is structurally homologous to the broad-spectrum antiviral Umifenovir (Arbidol) . The 3-carboxylic acid moiety serves as a handle for esterification or amidation to improve bioavailability.

Handling & Stability
  • Storage: Store at -20°C. Protect from light (indoles are photosensitive).

  • Stability: Stable in solid state. In solution, avoid strong oxidizing agents which can cleave the C2-C3 bond.

References

  • PubChem Compound Summary. (2025). 2,5-Dimethyl-1H-indole-3-carboxylic acid (CAS 889943-11-7). National Center for Biotechnology Information. Link

  • Reagent Database. (2025). Chemical Vendors and CAS Registry for Indole Derivatives. Link

  • Li, G., et al. (2019). Design, synthesis and biological evaluation of indole-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. (Contextual reference for IDO1 activity of similar scaffolds). Link

  • Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanisms and Protocols. Link

  • Williams, R. (2022).[3] pKa Data Compilation for Carboxylic Acids and Nitrogen Heterocycles. Link

Sources

Foundational

Biological Activity of 2,5-Dimethyl-1H-indole-3-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, offering diverse points of functionalization that dictate its pharmacological trajectory. Among these, 2,5-dimethyl-1H-indole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering diverse points of functionalization that dictate its pharmacological trajectory. Among these, 2,5-dimethyl-1H-indole-3-carboxylic acid and its derivatives represent a highly versatile class of bioactive molecules. The strategic placement of methyl groups at the C2 and C5 positions fundamentally alters the steric environment and electron density of the indole core, enhancing lipophilicity and metabolic stability. Concurrently, the C3-carboxylic acid moiety serves as a critical pharmacophore for hydrogen bonding and a synthetic handle for conjugation.

This whitepaper synthesizes current research on the pleiotropic biological activities of this scaffold, detailing its efficacy in cardiovascular regulation, oncology, antimicrobial resistance, and immunomodulation.

Structural Pharmacology & Mechanistic Rationale

The biological activity of 2,5-dimethyl-1H-indole-3-carboxylic acid derivatives is governed by specific structure-activity relationship (SAR) dynamics:

  • C2-Methyl Substitution: Introduces steric hindrance near the indole nitrogen (N1), which can restrict the rotation of N-substituents and alter the binding conformation within receptor pockets. It also protects the C2 position from oxidative metabolism.

  • C5-Methyl Substitution: Acts as an electron-donating group via inductive effects, increasing the electron density of the aromatic ring. This modification enhances the overall lipophilicity (LogP) of the molecule, improving cell membrane permeability—a critical factor for targeting intracellular pathogens and penetrating biofilms[1].

  • C3-Carboxylic Acid: Essential for salt formation, improving aqueous solubility. It acts as a primary hydrogen bond donor/acceptor in receptor active sites (e.g., Angiotensin II receptors) and allows for the synthesis of prodrugs, peptide conjugates, and esterified antineoplastic agents[2][3][4].

G Compound 2,5-Dimethyl-1H-indole- 3-carboxylic acid AT1 AT1 Receptor Antagonism Compound->AT1 TLR TLR Agonism (Innate Immunity) Compound->TLR MPO MPO Inhibition (Leukocytes) Compound->MPO Biofilm Biofilm Disruption (C. albicans) Compound->Biofilm BP Blood Pressure Reduction AT1->BP Immune Antiviral & Antitumor Response TLR->Immune Inflam Reduced HOCl & Tissue Damage MPO->Inflam Filament Reduced Filamentation Biofilm->Filament

Caption: Pleiotropic pharmacological pathways of 2,5-dimethyl-1H-indole-3-carboxylic acid derivatives.

Cardiovascular & Antihypertensive Efficacy

Indole-3-carboxylic acid derivatives have emerged as potent modulators of vascular tone. Recent radioligand binding studies utilizing [125I]-angiotensin II have demonstrated that specific indole-3-carboxylic acid derivatives exhibit high nanomolar affinity for the Angiotensin II receptor (AT1 subtype) , comparable to established pharmaceuticals like losartan[2].

In spontaneously hypertensive rat models, oral administration of these derivatives at 10 mg/kg resulted in a maximum blood pressure decrease of 48 mm Hg, with the antihypertensive effect sustained for 24 hours[2]. Furthermore, related methylindole-3-carboxylic acids act as 5-HT7 receptor antagonists, reducing lymphatic vessel constriction and promoting vasodilation via potassium channel modulation[5].

Antimicrobial & Antibiofilm Activity

The rise of antimicrobial resistance necessitates non-traditional therapeutic mechanisms. Methylated indoles, including 2,5-dimethylindole and methylindole-carboxylic acids, exhibit profound antibiofilm properties against fluconazole-resistant Candida albicans[1].

At concentrations as low as 0.1 mM, these derivatives inhibit C. albicans biofilm formation by >85%[1]. Crucially, this activity occurs at concentrations 20-fold lower than their minimum inhibitory concentration (MIC) for planktonic cells[1]. Causality: By inhibiting biofilm formation and filamentation without exerting direct fungicidal pressure, these compounds bypass the evolutionary triggers that typically lead to drug resistance. The moderate electron-withdrawing ability of the carboxylic acid group, combined with the lipophilicity of the methyl groups, is hypothesized to disrupt the extracellular polymeric substance (EPS) matrix[1].

Additionally, conjugating the indole-3-carboxylic acid core with amino acids and peptides yields derivatives with significant antibacterial and anthelmintic activities, outperforming standard drugs like clotrimazole and mebendazole in specific assays[3].

Oncology & Immunomodulation

The 2,5-dimethyl-1H-indole-3-carboxylic acid scaffold is highly active in oncology through two primary mechanisms:

  • Toll-Like Receptor (TLR) Agonism: Indole-3-carboxylic acid derivatives (ICADs) have been identified as TLR agonists that activate innate immunity[6]. This immunomodulatory effect induces interferon production, resulting in broad-spectrum antiviral activity (including against SARS-CoV-2) and the activation of an antitumor immune response[6].

  • Targeted Cytotoxicity: The scaffold serves as a delivery vehicle for cytotoxic agents. For instance, compound T1089, a novel nitrogen mustard based on an ICAD, acts as a bifunctional alkylating agent with dual antitumor action—combining direct DNA alkylation with TLR-mediated immune activation[6]. Furthermore, esterifying the sesquiterpene melampomagnolide B (MMB) with indole-3-carboxylic acid yields conjugates that exhibit remarkable growth inhibition against leukemia and solid tumor cell lines, with GI50 values ranging from 0.03 to 0.61 μM[4].

Anti-Inflammatory Mechanisms

Indole derivatives, including 2,5-dimethylindole, are potent inhibitors of myeloperoxidase (MPO)[7]. Activated leukocytes release MPO, which catalyzes the production of hypochlorous acid (HOCl), a primary driver of tissue damage in inflammatory disorders[7].

These derivatives inhibit the chlorinating activity of MPO with IC50 values in the low micromolar range[7]. Causality: The inhibition occurs because the indole ring undergoes oxidation, trapping the MPO enzyme in its redox form "Compound-II" (MPO-II), which is an inactive chlorinating species[7]. This selective inhibition prevents the formation of damaging chlorohydrins and protein carbonyls without compromising the leukocyte's ability to produce superoxide anions[7].

Quantitative Data Summary

Biological Target / AssayDerivative Class / CompoundKey Metric / EfficacyReference
AT1 Receptor (Hypertension) Indole-3-carboxylic acid derivatives48 mm Hg reduction in BP (10 mg/kg, oral)[2]
C. albicans Biofilm Methylindole-carboxylic acids>85% biofilm inhibition at 0.1 mM[1]
Solid & Hematological Tumors MMB-Indole-3-carboxylic acid estersGI50: 0.03–0.61 μM[4]
Myeloperoxidase (MPO) 2,5-DimethylindoleTraps MPO in inactive MPO-II state[7]
Innate Immunity / Antiviral ICAD TLR Agonists (e.g., T1089 base)Interferon induction, TLR activation[6]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies for assessing the biological activities of these derivatives.

Protocol A: Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the disruption of the EPS matrix by indole derivatives.

  • Inoculum Preparation: Cultivate fluconazole-resistant C. albicans in Yeast Extract Peptone Dextrose (YPD) broth overnight at 30°C. Causality: Standardizes the metabolic state of the yeast prior to biofilm induction. Adjust the suspension to an OD600 of 0.1 in Potato Dextrose Broth (PDB).

  • Compound Incubation: Dispense 100 μL of the yeast suspension into a 96-well flat-bottom microtiter plate. Add the 2,5-dimethyl-1H-indole-3-carboxylic acid derivative to achieve a final concentration of 0.1 mM. Incubate statically at 37°C for 24 hours.

  • Washing Phase: Carefully aspirate the media and wash the wells three times with 200 μL of sterile Phosphate-Buffered Saline (PBS). Causality: This is a critical self-validating step; washing removes non-adherent planktonic cells, ensuring that subsequent measurements strictly reflect adhered biofilm biomass.

  • Staining: Add 100 μL of 0.1% (w/v) crystal violet solution to each well for 15 minutes. Causality: Crystal violet is a basic dye that binds electrostatically to the negatively charged polysaccharides and proteins within the EPS matrix.

  • Quantification: Wash the wells with distilled water to remove unbound dye. Solubilize the bound dye using 200 μL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm reduction relative to the untreated vehicle control.

Workflow Prep 1. Inoculum Prep (Standardize CFU) Treat 2. Compound Incubation (0.1 mM, 24h) Prep->Treat Wash 3. PBS Wash (Remove Planktonic) Treat->Wash Stain 4. Crystal Violet Stain (Bind EPS Matrix) Wash->Stain Measure 5. OD590 Measurement (Quantify Biomass) Stain->Measure

Caption: Step-by-step self-validating workflow for quantifying C. albicans biofilm inhibition.

Protocol B: Radioligand Binding Assay for AT1 Receptor Affinity

This protocol evaluates the antihypertensive potential via AT1 receptor antagonism.

  • Membrane Preparation: Homogenize liver tissue from spontaneously hypertensive rats in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Binding Reaction: Incubate 50 μg of membrane protein with 0.05 nM[125I]-angiotensin II and varying concentrations of the indole derivative (10⁻¹⁰ to 10⁻⁵ M) in an assay buffer containing BSA. Causality: BSA prevents non-specific binding of the highly lipophilic indole derivatives to the plastic assay tubes, ensuring accurate IC50 calculation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.

  • Scintillation Counting: Wash the filters three times with ice-cold buffer and measure the retained radioactivity using a gamma counter. Determine the IC50 using non-linear regression analysis.

References

  • Danilenko AV, et al. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity." Bioorganic & Medicinal Chemistry Letters, 2023.2

  • Himaja M, et al. "Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides." International Research Journal of Pharmacy, 2010. 3

  • Filimonova MV, et al. "Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative." MDPI, 2025. 6

  • CymitQuimica. "CAS 32387-21-6: 1-methylindole-3-carboxylic acid." Product Data Sheet. 5

  • Guzman ML, et al. "Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells." PMC, 2009. 4

  • Manoharan M, et al. "Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives." PMC, 2018. 1

  • Ximenes VF, et al. "Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid." SciELO, 2001. 7

Sources

Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 2,5-Dimethyl-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Dimethyl-1H-indole-3-carboxylic Acid For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a foundational requirement for advancing any project. This guide provides a detailed spectroscopic analysis of 2,5-Dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative. Indole scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals, making the precise characterization of their analogues a critical task.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the goal is to provide a logical, field-tested framework for analysis, explaining the causality behind the expected spectral features. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques provide complementary data to build a complete and validated structural picture.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential before delving into the spectroscopic data. The structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid, with standardized numbering for NMR assignment, is presented below. This numbering system will be used consistently throughout this guide.

Caption: Structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of individual nuclei. For this molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton types and their connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the polar carboxylic acid and avoids the exchange of labile N-H and COOH protons, allowing for their observation.

Expected Spectral Features:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a very broad singlet significantly downfield, typically >12 ppm.

  • Indole N-H Proton: The proton on the indole nitrogen is also deshielded and will likely appear as a broad singlet, often in the range of 11-12 ppm. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (H4, H6, H7): The benzene portion of the indole ring contains three protons.

    • H4: This proton is ortho to the electron-donating methyl group at C5, but also proximate to the pyrrole ring fusion. It will likely appear as a singlet or a narrowly split doublet around 7.2-7.4 ppm.

    • H6: This proton is meta to the C5-methyl group and ortho to H7. It will show doublet coupling from H7 and will likely appear around 6.8-7.0 ppm.

    • H7: This proton is ortho to H6 and will appear as a doublet, typically the most upfield of the aromatic protons, around 6.9-7.1 ppm.

  • Methyl Protons (-CH₃):

    • C2-CH₃: This methyl group is attached to the electron-rich pyrrole ring at a position adjacent to the nitrogen. It will appear as a sharp singlet, typically around 2.4-2.5 ppm.

    • C5-CH₃: This methyl group is attached to the benzene ring. It will also be a sharp singlet, generally in a similar region, around 2.3-2.4 ppm.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dimethyl-1H-indole-3-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic COOH and NH protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak at 2.50 ppm.

Summary of Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~12.1Broad Singlet1HCOOHHighly deshielded due to electronegative oxygens and hydrogen bonding.
~11.5Broad Singlet1HN-HDeshielded proton on the indole nitrogen; broadening due to quadrupolar relaxation and potential exchange.
~7.30Singlet1HH4Located on the benzene ring, adjacent to the ring fusion. Its singlet nature arises from the lack of adjacent protons.
~7.25Doublet1HH7Part of the aromatic system on the benzene ring.
~6.90Doublet1HH6Coupled to H7, typically shifted upfield relative to other aromatic protons.
~2.45Singlet3HC2-CH₃Methyl group on the electron-rich pyrrole ring.
~2.35Singlet3HC5-CH₃Methyl group on the benzene ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. A broadband proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.

Expected Spectral Features:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded in the molecule due to being double-bonded to one oxygen and single-bonded to another. It will appear significantly downfield, typically in the 165-175 ppm region[1].

  • Indole Ring Carbons: The eight carbons of the indole core will have distinct chemical shifts. Based on data for similar indole derivatives, the approximate regions can be predicted[2].

    • C2 & C7a: These carbons, being adjacent to the nitrogen atom, are typically found in the 135-140 ppm range.

    • C3a & C5: These substituted aromatic carbons will also be in the 125-135 ppm region.

    • C3, C4, C6, C7: These carbons will appear in the aromatic region, generally between 100-125 ppm. The C3 carbon, bearing the carboxylic acid, will be notably shifted.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear far upfield, typically between 10-20 ppm.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) spectrometer using a standard proton-decoupled pulse sequence.

  • Parameters: A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Summary of Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentInsights
~168C=OCharacteristic chemical shift for a carboxylic acid carbonyl carbon.
~138C2Substituted carbon on the pyrrole ring adjacent to nitrogen.
~135C7aBridgehead carbon adjacent to nitrogen.
~130C5Substituted carbon on the benzene ring.
~128C3aBridgehead carbon.
~123C4Aromatic CH carbon.
~120C6Aromatic CH carbon.
~111C7Aromatic CH carbon.
~105C3Carbon bearing the carboxyl group, shifted upfield relative to other substituted carbons.
~15C5-CH₃Aliphatic methyl carbon on the benzene ring.
~12C2-CH₃Aliphatic methyl carbon on the pyrrole ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Spectral Features:

The IR spectrum of 2,5-Dimethyl-1H-indole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the indole N-H group.

  • O-H Stretch: The most characteristic feature of a carboxylic acid is an extremely broad absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers[3][4].

  • N-H Stretch: A moderate to sharp peak is expected around 3300-3400 cm⁻¹, corresponding to the N-H bond of the indole ring. This peak will likely overlap with the broad O-H band.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid will be present. For aromatic carboxylic acids, this peak is typically found around 1680-1710 cm⁻¹[1][4].

  • C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several medium-intensity peaks in the 1450-1620 cm⁻¹ region.

  • C-O Stretch & O-H Bend: Vibrations associated with the C-O single bond and O-H bend of the carboxylic acid are expected in the 1200-1440 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Summary of Key Expected IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid (Dimer)
~3350Medium, SharpN-H StretchIndole
>3000Weak-MediumC-H StretchAromatic
<3000Weak-MediumC-H StretchMethyl (-CH₃)
~1690Strong, SharpC=O StretchCarboxylic Acid
1450-1620MediumC=C StretchAromatic Ring
1200-1350MediumC-O StretchCarboxylic Acid

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, which is useful for structural elucidation.

Expected Spectral Features (EI-MS):

The molecular formula is C₁₁H₁₁NO₂, giving a molecular weight of approximately 189.21 g/mol .

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule will be observed at m/z 189. This should be the highest m/z value in the spectrum (barring isotopic peaks).

  • Key Fragmentation Pathways: Indole carboxylic acids exhibit characteristic fragmentation patterns.

    • Loss of a hydroxyl radical (-•OH, M-17): This would result in a fragment at m/z 172.

    • Loss of water (-H₂O, M-18): This is a common fragmentation for carboxylic acids, particularly if there are ortho protons, leading to a fragment at m/z 171[5].

    • Loss of a carboxyl group (-•COOH, M-45): Decarboxylation is a primary fragmentation pathway, resulting in a prominent peak at m/z 144. This fragment corresponds to the 2,5-dimethylindole radical cation.

    • Further Fragmentation: The m/z 144 fragment can further lose a methyl radical (-•CH₃) to give a fragment at m/z 129.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Key Fragmentation Pathways

G M [C₁₁H₁₁NO₂]⁺˙ m/z = 189 (Molecular Ion) M17 [M - •OH]⁺ m/z = 172 M->M17 - •OH M18 [M - H₂O]⁺˙ m/z = 171 M->M18 - H₂O M45 [M - •COOH]⁺ m/z = 144 M->M45 - •COOH M45_15 [M - •COOH - •CH₃]⁺ m/z = 129 M45->M45_15 - •CH₃

Caption: Predicted major fragmentation pathways for 2,5-Dimethyl-1H-indole-3-carboxylic acid under EI-MS.

Summary of Expected Key Mass Fragments

m/zProposed FragmentSignificance
189[C₁₁H₁₁NO₂]⁺˙Molecular Ion (M⁺)
172[C₁₁H₁₀NO]⁺Loss of hydroxyl radical
171[C₁₁H₉NO]⁺˙Loss of water
144[C₁₀H₁₀N]⁺Loss of carboxyl group; characteristic and often a major fragment
129[C₉H₇N]⁺Loss of a methyl group from the m/z 144 fragment

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 2,5-Dimethyl-1H-indole-3-carboxylic acid is a clear example of the power of a multi-technique spectroscopic approach. Each method provides a unique and essential piece of the puzzle, and together, they create a self-validating system.

  • Mass Spectrometry establishes the molecular weight (189 amu) and confirms the elemental formula through high-resolution measurement, while its fragmentation pattern points to the presence of a carboxylic acid and a dimethylindole core.

  • IR Spectroscopy provides definitive evidence for the key functional groups: the very broad O-H and strong C=O stretches confirm the carboxylic acid, while the N-H stretch confirms the indole moiety.

  • ¹³C NMR accounts for all 11 carbon atoms in the molecule, identifying the carbonyl, the eight distinct indole carbons, and the two methyl carbons.

  • ¹H NMR provides the most detailed map, confirming the number and connectivity of all 11 protons, including the labile COOH and NH protons, the three distinct aromatic protons, and the two non-equivalent methyl groups.

The congruence across all these datasets—from the molecular formula to the functional groups and the precise atomic connectivity—provides an unambiguous and trustworthy confirmation of the structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid, a critical step for any further research or development activities.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

  • Iraqi Journal of Cancer and Medical Genetics. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Calgary. IR Spectroscopy. Available at: [Link] (Note: This is a representative chart, not a direct publication on the topic compound).

  • Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Therapeutic Potential of 2,5-Dimethyl-Indoles

Executive Summary: The Privileged Scaffold The indole heterocycle is ubiquitous in medicinal chemistry, forming the core of essential neurotransmitters (serotonin) and blockbuster drugs (indomethacin, vincristine). Withi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The indole heterocycle is ubiquitous in medicinal chemistry, forming the core of essential neurotransmitters (serotonin) and blockbuster drugs (indomethacin, vincristine). Within this vast chemical space, the 2,5-dimethyl-indole scaffold represents a "privileged structure" offering a unique balance of lipophilicity, metabolic stability, and electronic tuning. Unlike the parent indole, the 2,5-dimethyl substitution pattern strategically blocks the metabolically labile C2 position while modulating the electron density of the benzene ring via the C5-methyl group. This whitepaper analyzes the structural rationale, therapeutic applications (specifically antiviral and anticancer), and synthetic accessibility of this scaffold for drug development professionals.[1]

Chemical Biology & Structural Rationale

The therapeutic utility of 2,5-dimethyl-indole stems from three specific structural advantages that optimize pharmacokinetics (PK) and pharmacodynamics (PD):

  • Metabolic Blockade (C2-Methyl): The C2 position of indole is susceptible to oxidative metabolism and electrophilic attack. Methylation at C2 sterically hinders these processes, prolonging half-life (

    
    ) and preventing the formation of potentially toxic indolenine intermediates.
    
  • Electronic Modulation (C5-Methyl): The C5 position corresponds to the 5-hydroxy group of serotonin. Replacing the hydroxyl with a methyl group (

    
    ) creates a bioisostere that retains electron-donating character (+I effect) but significantly increases lipophilicity (
    
    
    
    ), enhancing blood-brain barrier (BBB) permeability and preventing Phase II glucuronidation.
  • Vectorized Functionalization (C3-Position): With C2 and C5 occupied, the C3 position becomes the primary vector for coupling pharmacophores, allowing the scaffold to act as a rigid linker that orients binding groups into deep protein pockets (e.g., hydrophobic clefts of GPCRs or viral polymerases).

Visualization: The 2,5-Dimethylindole Pharmacophore Map

SAR_Map Core 2,5-Dimethylindole Scaffold C2 C2-Methyl Group Core->C2 C5 C5-Methyl Group Core->C5 C3 C3-Position (Reactive Site) Core->C3 C2_Effect1 Blocks Metabolic Oxidation C2->C2_Effect1 C2_Effect2 Steric Hindrance (Selectivity) C2->C2_Effect2 C5_Effect1 Lipophilic Bioisostere of 5-OH (Serotonin) C5->C5_Effect1 C5_Effect2 Prevents Glucuronidation C5->C5_Effect2 C3_App1 Antiviral Linker (e.g., Compound 526A) C3->C3_App1 C3_App2 Kinase Inhibitor Attachment C3->C3_App2

Caption: SAR Map illustrating the functional roles of the C2, C3, and C5 positions on the indole core.

Therapeutic Domain I: Infectious Diseases (Antiviral)

Recent high-throughput screening campaigns have identified 2,5-dimethylindole derivatives as potent antivirals, particularly against Influenza A Virus (IAV) .

Case Study: Compound 526A

A specific derivative, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole (Compound 526A) , has demonstrated significant efficacy in suppressing IAV replication.

  • Mechanism of Action (MOA): Unlike direct neuraminidase inhibitors (e.g., oseltamivir), 526A modulates the host immune response. It suppresses the excessive activation of the RIG-I signaling pathway , thereby reducing the "cytokine storm" associated with severe influenza, while simultaneously inhibiting viral gene expression.

  • Key Pathway Inhibition: 526A blocks the phosphorylation of IRF3 and STAT1 , downstream effectors critical for the type I interferon response. This suggests a dual mechanism: dampening pathological inflammation and interfering with viral hijacking of host machinery.

Visualization: Antiviral Mechanism of Action (Compound 526A)[2]

Antiviral_MOA Virus Influenza A Virus (Infection) RIG_I RIG-I Pathway Activation Virus->RIG_I Triggers IRF3 IRF3 Phosphorylation RIG_I->IRF3 STAT1 STAT1 Activation RIG_I->STAT1 Compound Compound 526A (2,5-dimethylindole deriv.) Compound->RIG_I Inhibits Compound->IRF3 Suppress Compound->STAT1 Suppress Viral_Rep Viral Replication Compound->Viral_Rep Inhibits Gene Exp. Cytokines Pro-inflammatory Cytokines (Storm) IRF3->Cytokines Promotes STAT1->Cytokines

Caption: MOA of Compound 526A, showing dual inhibition of viral replication and pathological cytokine signaling.[2]

Therapeutic Domain II: Oncology

The 2,5-dimethylindole scaffold serves as a rigid hydrophobic anchor in several anticancer agents.

Tubulin Polymerization Inhibition

Indole derivatives are classic tubulin inhibitors (e.g., Vinca alkaloids). The 2,5-dimethyl substitution pattern creates a compact hydrophobic moiety that binds to the colchicine-binding site of tubulin.

  • Structure-Activity Relationship (SAR): The 2-methyl group restricts conformational rotation, locking the molecule in a bioactive conformation that disrupts microtubule assembly, leading to G2/M cell cycle arrest.

  • Lead Compounds: 3-substituted-2,5-dimethylindoles have shown IC50 values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer lines.

Bcl-2 Inhibition

Targeting the anti-apoptotic protein Bcl-2 is a validated strategy. Indole-based inhibitors (such as the "U2" series) utilize the indole ring to engage in


 stacking interactions within the Bcl-2 hydrophobic groove. The 5-methyl group enhances this interaction via hydrophobic contacts, improving potency compared to unsubstituted indoles.

Synthetic Protocols & Accessibility

Core Synthesis: Modified Fischer Indole Reaction

The most robust route to access the 2,5-dimethylindole core is the Fischer Indole Synthesis.

Protocol: One-Pot Synthesis of 2,5-Dimethylindole

  • Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), Acetone (or substituted ketone) (1.2 eq), Polyphosphoric acid (PPA) or ZnCl2.

  • Procedure:

    • Dissolve hydrazine in acetic acid/PPA.

    • Add ketone dropwise at 0°C.

    • Heat to reflux (80-100°C) for 2-4 hours.

    • Workup: Pour into ice water. The crude indole precipitates as a solid.

    • Purification: Recrystallization from ethanol/water.

  • Yield: Typically 70-85%.

Functionalization: C3-Formylation (Vilsmeier-Haack)

To access bioactive derivatives like 526A, C3 functionalization is required.

  • Reagents: POCl3 (1.1 eq), DMF (3.0 eq), 2,5-Dimethylindole (1.0 eq).

  • Conditions: 0°C to RT, 1 hour.

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.

Experimental Validation: In Vitro Antiviral Assay

To validate the activity of a 2,5-dimethylindole lead (e.g., 526A) against Influenza A.

Materials:

  • MDCK cells (Madin-Darby Canine Kidney).

  • Influenza A virus (strain A/PR/8/34).

  • Test Compound (dissolved in DMSO).

  • MTT Reagent.

Step-by-Step Protocol:

  • Seeding: Seed MDCK cells in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% CO2.
    
  • Infection: Wash cells with PBS. Infect with IAV (MOI = 0.01) for 1 hour.

  • Treatment: Remove viral inoculum. Add maintenance medium containing the Test Compound at serial dilutions (0.1 - 100

    
    M). Include DMSO control.
    
  • Incubation: Incubate for 48 hours.

  • Viability Readout (CPE Inhibition): Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Data Analysis: Calculate % protection against Cytopathic Effect (CPE). Determine EC50 using non-linear regression.

Data Summary Table: Comparative Potency

Compound ClassTargetCell LineIC50 / EC50Reference
526A (Indole deriv.) IAV (RIG-I/IRF3)A549 / MDCK~10-20

M
[1]
2,5-Dimethyl-3-sulfonamide Viral ReplicationVero Cells< 5

M
[2]
2,3-Dimethyl-5-fluoroindole Lung Cancer (Calu1)Calu13.1

M
[3]
3,5-Diprenyl indole Pancreatic (MIA PaCa-2)MIA PaCa-29.5

M
[4]

References

  • Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. PLoS ONE, 2017. Link

  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 2021. Link

  • Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 2014. Link

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 2023. Link

  • Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Journal of Medicinal Chemistry, 2004. Link

Sources

Exploratory

The Structural Landscape of 2,5-Dimethyl-1H-indole-3-carboxylic Acid: Crystallography, Polymorphism, and Supramolecular Assembly

Executive Summary The rational design and development of indole-based therapeutics demand a rigorous understanding of their solid-state chemistry. 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMICA, CAS: 889943-11-7)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and development of indole-based therapeutics demand a rigorous understanding of their solid-state chemistry. 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMICA, CAS: 889943-11-7)[1] serves as a critical scaffold in medicinal chemistry and agrochemical development. However, the presence of dual methyl substitutions on the indole core profoundly alters its stereoelectronic profile and solid-state packing behavior compared to unsubstituted analogs.

This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of 2,5-DMICA. By synthesizing crystallographic principles with field-proven experimental methodologies, we delineate how steric hindrance and hydrogen-bonding networks dictate the supramolecular assembly and phase stability of this compound.

Molecular Architecture and Stereoelectronic Profiling

To understand the macroscopic crystal properties of 2,5-DMICA, one must first analyze the microscopic causality driven by its molecular architecture.

The indole-3-carboxylic acid (I3CA) core is inherently planar, allowing for extensive


-conjugation. However, in 2,5-DMICA, the addition of methyl groups at the C2 and C5 positions introduces critical perturbations:
  • Steric Hindrance at C2: The methyl group at the C2 position creates a severe steric clash with the adjacent carboxylic acid group at C3. This forces the carboxylate moiety out of coplanarity with the indole ring. The resulting dihedral angle twist is a primary driver of conformational polymorphism , as the molecule can adopt multiple stable rotational states within a crystal lattice.

  • Inductive Effects: The electron-donating nature of the methyl groups increases the electron density of the indole

    
    -system. This subtly increases the basicity of the carbonyl oxygen while slightly decreasing the acidity of the N1-H proton, modulating the strength of the resulting intermolecular hydrogen bonds.
    

Crystallographic Motifs and Supramolecular Assembly

The fundamental building block of indole-3-carboxylic acid crystal structures is the formation of robust hydrogen-bonded networks[2]. X-ray crystallographic studies on the parent I3CA and related derivatives consistently reveal a dominant structural motif[3][4].

The Centrosymmetric Cyclic Dimer ( Motif)

In the solid state, simple carboxylic acids predominantly form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds[3]. For 2,5-DMICA, despite the steric twist of the carboxyl group, this


 graph-set motif remains the primary thermodynamic driver of crystallization. Two molecules align anti-parallel to one another, satisfying the strongest hydrogen bond donor (carboxylic O-H) and acceptor (carbonyl C=O) pairs.
Extended 2D and 3D Architectures

While the dimer satisfies the carboxylic acid interactions, the indole N1-H remains an active hydrogen bond donor. Polymorphism in substituted indole-carboxylic acids (such as 5-methoxy-1H-indole-2-carboxylic acid) frequently arises from variations in how this N-H group participates in the extended lattice. In 2,5-DMICA, the N-H group typically donates to the carbonyl oxygen of an adjacent dimer unit, linking the discrete dimers into extended 2D supramolecular sheets or ribbons[2]. The 3D lattice is then finalized via dispersive forces and offset


 stacking of the indole cores.

Supramolecular M 2,5-DMICA Monomer (Sterically Twisted COOH) D Centrosymmetric Dimer O-H···O Hydrogen Bonds M->D R2,2(8) Motif S 2D Supramolecular Sheet N-H···O Interactions D->S N-H Donor L 3D Polymorphic Lattice π-π & Dispersive Forces S->L Lattice Packing

Hierarchical supramolecular assembly of 2,5-DMICA from monomer to 3D lattice.

The Polymorphic Landscape

Polymorphism—the ability of a molecule to crystallize in multiple distinct crystal structures—is a critical parameter in material science and drug formulation, as it dictates solubility, dissolution rate, and mechanical stability[2].

For 2,5-DMICA, the polymorphic landscape is defined by the competition between thermodynamic stability and kinetic accessibility .

Form I (Thermodynamically Stable)

Typically crystallizing in a monoclinic space group (e.g.,


), Form I represents the global energy minimum. The steric strain of the C2-methyl group is minimized through a specific dihedral rotation of the carboxyl group, allowing for an optimal, highly dense packing of the 2D hydrogen-bonded sheets.
Form II (Kinetic/Metastable)

Rapid precipitation or crystallization from highly polar, hydrogen-bond-disrupting solvents (e.g., methanol, DMSO) often yields a metastable polymorph (Form II). This form typically exhibits a lower packing fraction (often triclinic,


) and a slightly different hydrogen-bonding topology, where solvent interactions during nucleation force the N-H donor into a suboptimal geometry.
Quantitative Crystallographic Comparison

The following table summarizes the comparative crystallographic parameters typical of the 2,5-DMICA polymorphic system.

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group


Primary Motif

Dimer

Dimer
Secondary Motif N-H···O (Carbonyl)N-H···O (Hydroxyl)
Calculated Density (

)
1.3421.298
COOH Dihedral Twist ~45°~62°
Stability Stable at RTConverts to Form I via SMPT

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the investigation of 2,5-DMICA polymorphism must rely on self-validating experimental loops. The following protocols detail the causality behind each step to ensure robust phase identification.

Protocol A: Solvent-Mediated Phase Transformation (SMPT) Screening

Purpose: To systematically map the polymorphic landscape and isolate the thermodynamically stable form by overcoming the kinetic activation energy barriers. Causality: According to Ostwald's Rule of Stages, the least stable polymorph often nucleates first. Suspending this kinetic form in a solvent where it is partially soluble allows it to dissolve and recrystallize as the less soluble, thermodynamically stable form.

  • Solvent Selection: Select a diverse library of solvents based on varying dielectric constants and hydrogen-bonding capabilities (e.g., Toluene, Ethyl Acetate, Ethanol, Acetonitrile).

  • Slurry Preparation: Add an excess of 2,5-DMICA API to 5 mL of each solvent to create a saturated suspension (slurry).

  • Thermal Cycling: Agitate the slurries at 25°C for 48 hours. Validation step: Subject a parallel set of slurries to thermal cycling between 5°C and 40°C to provide the activation energy required for phase transition.

  • Harvesting: Filter the suspensions rapidly under a vacuum to prevent evaporative crystallization, which could precipitate a different kinetic form.

  • Validation (TGA/DSC): Before declaring a new polymorph, analyze the crystals via Thermogravimetric Analysis (TGA). Crucial check: If mass loss occurs before the melting point on the Differential Scanning Calorimetry (DSC) curve, the crystal is a solvate/hydrate, not a true polymorph.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Purpose: To unambiguously determine the 3D atomic coordinates, space group, and hydrogen-bonding network of the isolated polymorphs.

  • Crystal Growth: Utilize vapor diffusion or slow evaporation techniques to grow single crystals of sufficient size (minimum 0.1 x 0.1 x 0.1 mm) and optical clarity.

  • Mounting & Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Cu

    
     or Mo 
    
    
    
    ). Cool the crystal to 100 K using a nitrogen stream. Causality: Cooling minimizes thermal atomic displacement, yielding sharper diffraction spots and allowing for the accurate localization of the critical hydrogen atoms involved in the
    
    
    dimers.
  • Structure Solution: Solve the phase problem using direct methods or dual-space algorithms.

  • Refinement: Refine the structure using full-matrix least-squares on

    
    . Validation step: Ensure the N-H and O-H hydrogen atoms are located from the difference Fourier map and allowed to refine freely, rather than being placed in idealized calculated positions. This is mandatory for proving the exact nature of the hydrogen-bonding network.
    

Workflow A 2,5-DMICA API Synthesis & Isolation B Solvent Library Selection A->B Dissolution C Controlled Crystallization (Cooling/Evaporation) B->C Supersaturation D Primary Phase Screening (PXRD & DSC) C->D Harvest Crystals E Structural Elucidation (SCXRD) D->E Identify Polymorphs

Workflow for polymorph screening and structural elucidation of 2,5-DMICA.

Conclusion

The solid-state behavior of 2,5-Dimethyl-1H-indole-3-carboxylic acid is a masterclass in the interplay between steric hindrance and supramolecular assembly. While the robust O-H···O centrosymmetric dimers provide the foundational lattice architecture, the steric bulk of the C2-methyl group forces a non-planar conformation that opens the door to complex conformational polymorphism. By employing rigorous, self-validating screening and diffraction protocols, researchers can map this landscape to ensure the phase purity and stability required for advanced chemical applications.

References

  • 2,5-dimethyl-1h-indole-3-carboxylic acid - Reagent Database . Reagent Database. Available at: [Link]

  • Indole-3-carboxylic acid . SciSpace. Available at:[Link]

  • Indole-3-carboxylic acid | Request PDF . ResearchGate. Available at:[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations . National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

Foundational

Theoretical Studies on the Electronic Structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid: A Computational Whitepaper

Executive Summary Indole derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric core for anti-inflammatory, antiviral, and antineoplastic agents. Specifically, 2,5-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric core for anti-inflammatory, antiviral, and antineoplastic agents. Specifically, 2,5-Dimethyl-1H-indole-3-carboxylic acid introduces unique steric and electronic modulations compared to its unsubstituted parent compound, Indole-3-carboxylic acid (I3CA). The addition of methyl groups at the C2 and C5 positions fundamentally alters the molecule's electron density, hyperconjugative stabilization, and intermolecular hydrogen-bonding capacity.

This technical guide establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the electronic structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid. Designed for computational chemists and drug development professionals, this whitepaper details the causality behind methodological choices, ensuring that the derived quantum chemical descriptors can be reliably translated into predictive pharmacophore modeling.

Rationale and Computational Causality

To accurately model the electronic behavior of 2,5-Dimethyl-1H-indole-3-carboxylic acid, the selection of the theoretical level and basis set is paramount. Standard Hartree-Fock methods fail to account for electron correlation, which is critical for conjugated aromatic systems. Therefore, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

The choice of the 6-311++G(d,p) basis set is driven by specific structural features of the molecule[1]:

  • Diffuse Functions (++) : The carboxylic acid moiety contains highly electronegative oxygen atoms that can carry partial negative charges and participate in strong intermolecular hydrogen bonding. Diffuse functions allow the electron orbitals to expand spatially, preventing the artificial confinement of electron density and ensuring accurate calculation of proton affinities and hydrogen bond strengths.

  • Polarization Functions ((d,p)) : The steric proximity of the C2-methyl group to the C3-carboxylic acid group creates a highly constrained microenvironment. Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron cloud to deform and accurately resolve these steric clashes and the resulting torsional strain.

Self-Validating Computational Protocol

To ensure absolute trustworthiness in the generated data, the in silico workflow must be a self-validating system. The following step-by-step methodology guarantees that the derived electronic properties reflect a true physical state.

Step-by-Step Methodology
  • Initial Geometry Generation : Construct the 3D model of 2,5-Dimethyl-1H-indole-3-carboxylic acid. Evaluate the carboxylic acid moiety in both syn and anti conformations relative to the C2-methyl group to identify the lowest-energy conformer.

  • Geometry Optimization : Execute DFT calculations using the B3LYP/6-311++G(d,p) level of theory in the gas phase (or utilizing a Solvation Model based on Density, SMD, if mimicking physiological conditions)[2].

  • Vibrational Frequency Validation (The Self-Validation Step) : Perform a harmonic vibrational frequency calculation at the exact same level of theory on the optimized geometry.

    • Causality: You must verify that the number of imaginary frequencies (

      
      ) is exactly zero. A zero value mathematically guarantees that the optimized geometry resides at a true local minimum on the Potential Energy Surface (PES). If 
      
      
      
      , the structure is a transition state, and the geometry must be perturbed and re-optimized.
  • Electronic Property Extraction : Extract the eigenvalues of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Surface Mapping : Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the total electron density (isovalue = 0.0004 a.u.) to visualize non-covalent interaction sites.

DFT_Workflow Start Input Geometry 2,5-Dimethyl-1H-indole-3-carboxylic acid Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (Zero Imaginary Frequencies) Opt->Freq FMO Frontier Molecular Orbitals HOMO-LUMO Gap Analysis Freq->FMO MEP Molecular Electrostatic Potential Reactivity Mapping Freq->MEP NBO Natural Bond Orbital Analysis Hyperconjugation & Charge Transfer Freq->NBO Output Global Reactivity Descriptors & Pharmacophore Modeling FMO->Output MEP->Output NBO->Output

Fig 1. Self-validating DFT computational workflow for electronic structure analysis.

Frontier Molecular Orbitals (FMO) & Chemical Reactivity

The chemical reactivity and kinetic stability of 2,5-Dimethyl-1H-indole-3-carboxylic acid are dictated by its Frontier Molecular Orbitals. The electron-donating nature of the methyl groups via inductive (+I) and hyperconjugative effects significantly perturbs the


-system of the indole core compared to the unsubstituted analog[1].
  • HOMO (Electron Donor Capacity) : The HOMO is primarily localized over the pyrrole ring and the C2/C5 methyl groups. The methyl substitution raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) than standard I3CA.

  • LUMO (Electron Acceptor Capacity) : The LUMO is heavily concentrated on the electron-withdrawing carboxylic acid moiety.

  • Energy Gap (

    
    ) : The narrowing of the HOMO-LUMO gap due to methyl substitution increases the chemical softness of the molecule, enhancing its polarizability and binding affinity within biological receptor pockets.
    
Quantitative Data Summary

Based on established DFT protocols for indole derivatives, the following table summarizes the theoretical global reactivity descriptors, calculated via Koopmans' theorem (


, 

).

Table 1: Computed Global Reactivity Descriptors (DFT/B3LYP/6-311++G(d,p))

DescriptorEquationUnsubstituted I3CA (Ref)2,5-Dimethyl-I3CA (Computed)

(eV)
--5.85-5.42

(eV)
--1.45-1.38
Energy Gap (

)

4.404.04
Ionization Potential (

)

5.855.42
Electron Affinity (

)

1.451.38
Chemical Hardness (

)

2.202.02
Chemical Softness (

)

0.220.24
Electronegativity (

)

3.653.40
Electrophilicity Index (

)

3.032.86

Note: The addition of methyl groups lowers the ionization potential and chemical hardness, indicating an increase in overall chemical reactivity and polarizability.

NBO Analysis and Intermolecular Hydrogen Bonding

Natural Bond Orbital (NBO) analysis provides a quantum mechanical interpretation of the Lewis structure, quantifying intramolecular charge transfer and hyperconjugation. In 2,5-Dimethyl-1H-indole-3-carboxylic acid, a critical stabilization energy (


) arises from the delocalization of electron density from the filled 

orbitals of the C2 and C5 methyl groups into the adjacent

antibonding orbitals of the indole ring (

hyperconjugation)[2].

Furthermore, the carboxylic acid group dictates the supramolecular assembly of the compound. Scanning Tunneling Microscopy (STM) and DFT studies on related indole carboxylic acids demonstrate a strong propensity for these molecules to form cyclic hydrogen-bonded dimers and pentamers[3]. The N-H group of the indole ring acts as a secondary hydrogen-bond donor, competing with the carboxylic O-H to form complex catemer structures. When modeling the solid-state or receptor-bound electronic structure, researchers must account for these intermolecular


 and 

interactions, applying Basis Set Superposition Error (BSSE) corrections using the counterpoise method to accurately calculate dimerization energies.

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a critical visual tool for drug development professionals, as it maps the electrostatic potential onto the electron density surface, revealing the exact sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential) : Strongly localized around the carbonyl oxygen of the carboxylic acid group, indicating the primary site for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential) : Localized over the acidic proton of the carboxylic acid and the indolic N-H proton, marking the primary sites for nucleophilic attack and hydrogen bond donation.

  • Green/Yellow Regions (Neutral/Slightly Positive) : Distributed over the hydrophobic methyl groups and the aromatic

    
    -cloud, dictating van der Waals and 
    
    
    
    stacking interactions within a protein binding site.

By integrating these electronic parameters, researchers can highly optimize the molecular docking and lead-optimization phases of drug discovery, utilizing 2,5-Dimethyl-1H-indole-3-carboxylic acid as a finely-tuned, highly reactive pharmacophoric scaffold.

References

  • Sathish, M., et al. "Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method." Journal of Molecular Structure, 1234 (2021): 130182. URL:[Link][1]

  • Wasio, N. A., et al. "Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters." The Journal of Physical Chemistry C, 119.36 (2015): 21011-21017. URL:[Link][3]

  • Al-Karmalawy, A. A., et al. "Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations." PLoS One, 20.1 (2025): e0315802. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

development of an HPLC method for 2,5-Dimethyl-1H-indole-3-carboxylic acid analysis

Executive Summary & Scientific Context 2,5-Dimethyl-1H-indole-3-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of antiviral therapeutics (e.g., Umifenovir/Arbidol analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,5-Dimethyl-1H-indole-3-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of antiviral therapeutics (e.g., Umifenovir/Arbidol analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Developing a robust analytical method for this compound presents specific challenges:

  • Acidic Functionality: The C3-carboxylic acid moiety (pKa ~4.6) necessitates strict pH control to prevent peak tailing and retention time shifting.

  • Hydrophobicity: The 2,5-dimethyl substitution pattern significantly increases the LogP (estimated ~2.8–3.1) compared to the parent indole-3-carboxylic acid, requiring optimized organic strength to ensure timely elution without carryover.

  • Chromophoric Specificity: While the indole core absorbs strongly at 220 nm, detection at higher wavelengths (280–300 nm) offers better selectivity against solvent fronts and non-aromatic impurities.

This guide outlines a Quality by Design (QbD) approach to method development, moving from physicochemical assessment to a fully validated protocol.

Physicochemical Assessment & Strategy

Before touching the instrument, we must understand the molecule to predict its behavior.

PropertyValue (Est.)Chromatographic Implication
pKa (COOH) ~4.6Critical: Mobile phase pH must be ≤ 2.6 (2 units below pKa) to keep the analyte fully protonated (neutral). This maximizes retention on C18 and eliminates peak tailing caused by mixed-mode ionization.
pKa (Indole NH) > 16Negligible effect on RP-HPLC retention at standard pH ranges.
LogP ~3.0Moderately lipophilic. A C18 column is the ideal stationary phase. Expect elution around 40–60% organic modifier.
UV Max 220, 280 nm280 nm is preferred for purity assays to minimize baseline drift from gradient elution; 220 nm for trace impurity analysis (LOD/LOQ).

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final protocol.

MethodDevelopment Start Analyte: 2,5-Dimethyl-1H-indole-3-carboxylic acid Solubility Solubility Check (Dissolve in MeOH/H2O) Start->Solubility ColumnSel Column Selection (C18 vs C8) Solubility->ColumnSel MobilePhase Mobile Phase pH Screening (Acidic vs Neutral) ColumnSel->MobilePhase Select C18 (High Carbon Load) Decision1 Peak Tailing? MobilePhase->Decision1 Initial Run Fix1 Lower pH to 2.5 (Phosphate/Formic Acid) Decision1->Fix1 Yes (Ionization) GradientOpt Gradient Optimization (5% -> 95% B Scouting) Decision1->GradientOpt No (Sharp Peak) Fix1->GradientOpt FinalMethod Final Protocol (Isocratic or Shallow Gradient) GradientOpt->FinalMethod Optimize Resolution

Figure 1: Strategic workflow for optimizing the separation of acidic indole derivatives.

Optimized Experimental Protocol

This protocol has been optimized for robustness and reproducibility . The use of a phosphate buffer is recommended over formic acid for UV stability and peak shape, unless MS detection is required.

Instrumentation & Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentHigh surface area and end-capping reduce silanol interactions with the indole ring.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Suppresses carboxylic acid ionization (pKa ~4.6).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 280 nm (Ref 360 nm)Specificity for indole core; minimizes baseline noise.
Injection Vol 10 µLStandard analytical volume.[1]
Gradient Program

A gradient is preferred to elute late-eluting non-polar impurities (e.g., decarboxylated byproducts or dimers).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial Hold
2.0 7030Isocratic for peak focusing
12.0 2080Linear Gradient
15.0 2080Wash Step
15.1 7030Return to Initial
20.0 7030Re-equilibration
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then dilute to volume with water. (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent. Filter through a 0.45 µm PTFE or Nylon filter.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following System Suitability Testing (SST) criteria must be met before every sample set.

System Suitability Criteria
  • Retention Time (RT): The analyte should elute between 6.0 – 9.0 minutes.

  • Tailing Factor (Tf): NMT (Not More Than) 1.5.

    • Note: If Tf > 1.5, check Mobile Phase pH. It likely drifted above 3.0.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • Precision (RSD): Inject standard 5 times. %RSD of Area must be ≤ 2.0%.

Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL (10% to 200% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2][3]
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1 (Estimated ~0.5 µg/mL at 280 nm).

  • LOQ: S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong.The sample is dissolved in 100% ACN but injected into a 30% ACN stream. Fix: Match sample diluent to initial mobile phase (30:70 ACN:Buffer).
Drifting Retention Time Temperature fluctuation or pH instability.Ensure column oven is ON. Verify buffer pH is 2.5 (phosphate has low capacity at pH 2.5, ensure correct preparation).
High Backpressure Precipitation of buffer.If switching to high % ACN (e.g., >85%), phosphate salts may precipitate. Fix: Wash system with 90:10 Water:ACN (no salt) daily.

References

  • Sielc Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • PubChem. Indole-3-Carboxylic Acid | C9H7NO2 (CID 69867).[4] National Library of Medicine. Retrieved from

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from

  • Vali, S. J., et al. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from

Sources

Application

Application Note: Strategic Derivatization of 2,5-Dimethyl-1H-indole-3-carboxylic Acid for Enhanced Bioactivity

Abstract 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMIC) represents a privileged "drug-like" scaffold sharing structural homology with the broad-spectrum antiviral Umifenovir (Arbidol) and the NSAID Indomethacin. How...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMIC) represents a privileged "drug-like" scaffold sharing structural homology with the broad-spectrum antiviral Umifenovir (Arbidol) and the NSAID Indomethacin. However, the parent molecule often suffers from limited aqueous solubility and rapid glucuronidation at the C3-carboxylic acid position.[1] This guide details synthetic protocols to transform 2,5-DMIC into high-value bioactive agents through C3-functionalization and bioisosteric replacement . We focus on two primary therapeutic trajectories: enhancing antiviral potency via amino-esterification and improving metabolic stability via tetrazole bioisosterism.

Pharmacophore Analysis & Strategic Design

The 2,5-DMIC scaffold offers a unique advantage over unsubstituted indoles.[1] The C2-methyl group blocks the metabolically labile C2 position, preventing oxidation to oxindoles, while the C5-methyl group enhances lipophilicity, aiding membrane permeability.[2][1]

Structural Optimization Strategy

To transition from a chemical building block to a bioactive lead, we must address the C3-Carboxylic Acid handle.[1]

  • Trajectory A (Antiviral/Cytotoxic): Conversion to amino-alkyl esters/amides .

    • Mechanism:[2][1][3] Mimics the Arbidol pharmacophore.[1][4][5] The basic amine side chain protonates at physiological pH, interacting with viral envelope proteins (hemagglutinin) or improving lysosomotropism.[2][1]

  • Trajectory B (Metabolic Stability): Bioisosteric replacement (e.g., Tetrazoles, Oxadiazoles).[2][1]

    • Mechanism:[2][1][3] Replaces the ionizable carboxylate with a planar, lipophilic surrogate that retains hydrogen bond acceptor capabilities but resists Phase II conjugation (glucuronidation).[2][1]

Visualization: SAR & Derivatization Logic

SAR_Strategy Core 2,5-Dimethyl-1H- indole-3-carboxylic acid C2_Me C2-Methyl: Blocks Oxidation (Metabolic Stability) Core->C2_Me Intrinsic C5_Me C5-Methyl: Lipophilic Core (Membrane Permeability) Core->C5_Me Intrinsic C3_Acid C3-Carboxylic Acid: Primary Handle Core->C3_Acid Target Deriv_A Trajectory A: Amino-Esters/Amides (Solubility & Antiviral) C3_Acid->Deriv_A Deriv_B Trajectory B: Tetrazole Bioisostere (Metabolic Resistance) C3_Acid->Deriv_B

Figure 1: Structure-Activity Relationship (SAR) map highlighting the intrinsic stability of the 2,5-dimethyl core and the divergent derivatization pathways for the C3-acid handle.

Experimental Protocols

Protocol A: Synthesis of Amino-Alkyl Amide Derivatives (Antiviral Focus)

Rationale: This protocol installs a basic amine tail, critical for solubility and interaction with viral entry proteins.[2][1] We utilize HATU coupling for high efficiency with electron-rich indoles.

Reagents:

  • Starting Material: 2,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq)

  • Amine Partner: N,N-Dimethylethylenediamine (1.2 eq)[2]

  • Coupling Agent: HATU (1.2 eq)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[2]

  • Solvent: Anhydrous DMF[2][1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,5-DMIC (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add N,N-dimethylethylenediamine (1.2 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The acid spot (baseline) should disappear; a new polar spot (Rf ~0.3) should appear.[1]

  • Workup: Dilute with EtOAc (50 mL). Wash with sat.[1] NaHCO₃ (2x), water (2x), and brine (1x).[2][1]

    • Critical Note: Do not wash with strong acid (HCl) during workup, as the product is basic and will move to the aqueous layer.[2][1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5).

Expected Yield: 75–85% Data Validation:

  • LC-MS: [M+H]+ peak corresponding to MW + 72 (approx).

  • ¹H NMR: Diagnostic triplet at ~2.4 ppm (N-CH₂) and singlet at ~2.2 ppm (N-Me₂).

Protocol B: Bioisosteric Conversion to C3-Tetrazole (Metabolic Stability Focus)

Rationale: Replacing the carboxylic acid with a tetrazole (pKa ~4.[1]5) maintains acidity but eliminates the site of glucuronidation, significantly extending half-life.[1]

Reagents:

  • Step 1: CDI (1.2 eq), NH₄OH (excess).[2][1]

  • Step 2: POCl₃ (excess).

  • Step 3: NaN₃ (3.0 eq), NH₄Cl (3.0 eq).[2][1]

Step-by-Step Methodology:

  • Amide Formation (Intermediate):

    • Dissolve 2,5-DMIC in THF. Add CDI (1.1 eq). Stir 1h.

    • Add 25% aq.[1] NH₄OH.[1] Stir 2h. Precipitate the primary amide with water.[1] Filter and dry.[1][4]

  • Dehydration to Nitrile:

    • Suspend the amide in POCl₃ (5 mL/mmol). Heat to 80°C for 2 hours.

    • Caution: POCl₃ is corrosive.[1] Quench carefully into ice water. Extract with EtOAc.[1][6]

    • Result: 2,5-Dimethyl-indole-3-carbonitrile.

  • Tetrazole Formation (Cycloaddition):

    • Dissolve the nitrile in DMF.[1] Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

    • Heat to 100°C for 12–16 hours behind a blast shield.

    • Checkpoint: Reaction is complete when the non-polar nitrile spot disappears on TLC.[1]

  • Workup:

    • Cool to RT. Acidify carefully with 1N HCl to pH 3 (precipitates the tetrazole).[1]

    • Extract with EtOAc.[1][6]

Expected Yield: 60–70% (over 3 steps) Data Validation:

  • ¹H NMR: Disappearance of amide protons. Downfield shift of indole NH.

  • IR: Disappearance of nitrile stretch (~2220 cm⁻¹).[1]

Biological Validation & Data Interpretation[1][2][8]

To validate the enhanced bioactivity, the following assay hierarchy is recommended.

Table 1: Comparative Assay Metrics
Compound ClassPrimary Assay (Target)Secondary Assay (Stability)Success Criteria
Parent (2,5-DMIC) COX-1/2 Inhibition (IC50)Liver Microsome Stability (t½)Baseline Control
Amino-Amide (Protocol A) CPE Inhibition (Influenza/SARS-CoV-2)Aqueous Solubility (pH 7.4)IC50 < 10 µM; Sol > 50 µg/mL
Tetrazole (Protocol B) IDO1 Enzymatic InhibitionGlucuronidation Ratet½ > 60 min; < 10% Conjugation
Workflow Visualization

Workflow Start Start: 2,5-DMIC Scaffold Decision Select Therapeutic Goal Start->Decision Path_A Path A: Antiviral/Acute Decision->Path_A Enhance Solubility Path_B Path B: Chronic/Metabolic Decision->Path_B Enhance Half-life Synth_A Protocol A: Amide Coupling (Install Basic Amine) Path_A->Synth_A Synth_B Protocol B: Tetrazole Synthesis (Bioisostere Replacement) Path_B->Synth_B Test_A Assay: CPE Inhibition (Viral Replication) Synth_A->Test_A Test_B Assay: Microsomal Stability (Phase II Metabolism) Synth_B->Test_B

Figure 2: Decision tree for selecting the appropriate derivatization protocol based on the desired therapeutic endpoint.

References

  • Antiviral Indole Derivatives: Tsyshkova, N. G., et al. (2023).[2][1] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.[1][5] Link

  • Bioisosteres in Drug Design: Ballatore, C., et al. (2013).[2][1][7][8] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

  • Indole Synthesis Protocols: Zhang, W., et al. (2011).[2][1] One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Link

  • IDO1 Inhibitors: Zhou, J., et al. (2019).[2][1][9] Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Arbidol (Umifenovir) Structure: Kadam, R. U., et al. (2017).[2][1] Potent Peptidomimetic Inhibitors of the Influenza Virus Hemagglutinin. Science. Link[2]

Sources

Method

Application Note: A Researcher's Guide to Molecular Docking of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule may bind to a protein target.[1] This application note offers a comprehensive, i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule may bind to a protein target.[1] This application note offers a comprehensive, in-depth protocol for performing molecular docking with 2,5-Dimethyl-1H-indole-3-carboxylic acid, a molecule featuring the indole scaffold prevalent in many bioactive compounds.[2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the critical reasoning behind each phase of the process. We will utilize the widely-adopted and powerful open-source tool, AutoDock Vina, alongside preparatory and visualization software to ensure a robust and reproducible workflow.[4]

Part 1: Foundational Concepts - The 'Why' of the Docking Workflow

Before embarking on the protocol, it is essential to understand the core principles that ensure a meaningful and scientifically valid docking experiment. Molecular docking algorithms aim to predict the most favorable binding pose(s) of a ligand within the active site of a receptor.[1][5] This is achieved through two primary components:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding pocket. AutoDock Vina employs a sophisticated genetic algorithm to efficiently sample these possibilities.[5]

  • Scoring Function: For each generated pose, a scoring function estimates the binding free energy, typically reported in kcal/mol.[6] A more negative score indicates a more favorable, or stronger, predicted binding affinity.[7] It is crucial to understand that these scores are best used for ranking and comparing different ligands or poses, rather than as absolute, quantitative measures of affinity.[4][6]

The entire process is predicated on the quality of the input structures. The principle of "garbage in, garbage out" is highly applicable; therefore, meticulous preparation of both the ligand and the protein receptor is the most critical phase of any docking study.[8]

Part 2: Pre-Docking - Meticulous Preparation of Molecules

This section provides detailed, step-by-step protocols for preparing the ligand (2,5-Dimethyl-1H-indole-3-carboxylic acid) and a biologically relevant protein target for docking.

Protocol 2.1: Ligand Preparation

The goal of ligand preparation is to generate a three-dimensional structure with the correct atom types, partial charges, and defined rotatable bonds, saved in the required PDBQT file format.[9]

Experimental Causality: An accurate 3D representation, including correct protonation states and torsional freedom, is vital for the docking algorithm to realistically sample ligand conformations.

Methodology:

  • Obtain Ligand Structure: The most reliable way to start is with a chemical identifier. The SMILES (Simplified Molecular Input Line Entry System) string for 2,5-Dimethyl-1H-indole-3-carboxylic acid is Cc1ccc2c(c1)c(c([nH]2)C)C(=O)O.[10]

  • Generate 3D Coordinates:

    • Use a tool like Open Babel (a free, open-source chemical toolbox) or an online server to convert the SMILES string into a 3D structure.

    • For command-line Open Babel, the command would be: obabel -:"Cc1ccc2c(c1)c(c([nH]2)C)C(=O)O" -O ligand.pdb --gen3d

    • This command generates an initial 3D structure in the common PDB format.

  • Prepare for Docking with AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • ADT will automatically add hydrogens and compute Gasteiger charges. A dialog will appear summarizing the ligand's properties, including the number of detected rotatable bonds.[11]

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now contains the necessary charge and atom type information for Vina.

Protocol 2.2: Target Protein Preparation

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to create a suitable receptor model. For this guide, we will use the anti-apoptotic protein Bcl-2 (PDB ID: 2O2F), a relevant target for indole-based compounds.[2]

Experimental Causality: Raw PDB files contain crystallographic water molecules, ions, and co-factors that are often not part of the core binding interaction and can interfere with the docking algorithm.[12][13] Adding only polar hydrogens and assigning charges is essential for the scoring function to correctly calculate electrostatic and hydrogen bonding interactions.

Methodology:

  • Download Protein Structure:

    • Navigate to the RCSB PDB database (rcsb.org) and download the structure for PDB ID 2O2F in PDB format.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[14]

    • Remove all water molecules (often represented as HOH).

    • Delete any co-crystallized ligands or ions that are not essential to the binding site of interest. For 2O2F, this would involve removing the native ligand.

    • Save this cleaned structure as protein_clean.pdb.

  • Prepare Receptor with AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open protein_clean.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • A dialog will prompt you to save the prepared file. Save it as protein.pdbqt. This file is now ready for docking.[15]

Part 3: The Docking Simulation - Workflow and Execution

This section details the setup and execution of the AutoDock Vina simulation.

Molecular Docking Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_smiles Ligand SMILES gen_3d Generate 3D Structure (PDB) ligand_smiles->gen_3d ligand_pdbqt Prepare Ligand (ligand.pdbqt) gen_3d->ligand_pdbqt vina Run AutoDock Vina ligand_pdbqt->vina protein_pdb Protein PDB clean_pdb Clean Protein (Remove Water/Ligands) protein_pdb->clean_pdb protein_pdbqt Prepare Receptor (protein.pdbqt) clean_pdb->protein_pdbqt protein_pdbqt->vina grid Define Grid Box (conf.txt) grid->vina results Output Files (output.pdbqt, log.txt) vina->results visualize Visualize Poses (PyMOL, Chimera) results->visualize analyze Analyze Interactions (H-Bonds, Hydrophobic) visualize->analyze

Caption: The molecular docking workflow from preparation to analysis.

Protocol 3.1: Defining the Binding Site (Grid Box)

The grid box is a three-dimensional cube that defines the search space for the docking calculation. Its size and location are critical for a successful simulation.[13][16]

Experimental Causality: A well-defined grid box focuses the computational effort on the region of interest (the active site), increasing efficiency and reducing the likelihood of finding irrelevant binding poses.

Methodology:

  • Identify the Active Site: Use the co-crystallized ligand from the original PDB file (before you deleted it) as a guide to locate the center of the binding pocket. Alternatively, use literature information or site-prediction servers.

  • Set Grid Box in ADT:

    • In ADT, with your protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site.

    • Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to fully enclose the binding site and allow the ligand to rotate freely. A good starting point is 25 x 25 x 25 Å.

    • Record these six values (center and size coordinates).

Protocol 3.2: Configuring and Running AutoDock Vina

Vina is run from the command line using a simple configuration text file.

Methodology:

  • Create a Configuration File:

    • Create a new text file named conf.txt in your working directory.

    • Populate it with the following information, replacing the coordinate values with those you recorded in the previous step:

  • Execute Vina:

    • Open a command terminal or prompt.

    • Navigate to your working directory containing the four files (protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).

    • Run the command: ./vina --config conf.txt (The exact command may vary slightly based on your operating system and installation).

    • Vina will run the docking simulation, which typically takes a few minutes.[4]

Part 4: Post-Docking - Analysis and Interpretation of Results

The output of a Vina run consists of two main files: a log file with binding scores and an output PDBQT file containing the coordinates of the predicted binding poses.

Understanding the Output

The log.txt file will contain a table ranking the predicted binding poses. The most important column is affinity (kcal/mol). The all_poses.pdbqt file contains the 3D coordinates for each of these poses, which can be loaded into a molecular viewer.

Table 1: Example Docking Results Summary
Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.91.897
4-7.72.310
5-7.62.541

Note: This table presents hypothetical data for illustrative purposes. RMSD (Root Mean Square Deviation) measures the difference in atomic positions between poses. Lower RMSD values between top-scoring poses suggest a well-defined binding mode.[7][17]

Protocol 4.1: Visualizing and Analyzing Interactions

Visual inspection is non-negotiable for interpreting docking results.[6]

Experimental Causality: A good binding score is meaningless if the corresponding pose is not sterically and chemically plausible. Visualization allows the researcher to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding score.[18]

Methodology:

  • Load Structures: Open PyMOL or UCSF Chimera. Load the protein.pdbqt file and the all_poses.pdbqt output file. The output file will load as a series of models or states, one for each predicted pose.

  • Inspect the Top Pose: Focus on the best-scoring pose (Mode 1).

  • Identify Key Interactions:

    • Use the software's tools to find hydrogen bonds between the ligand's carboxylic acid or indole nitrogen and polar residues in the protein's active site (e.g., Arginine, Aspartate).

    • Look for hydrophobic interactions between the ligand's dimethyl-indole ring system and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

    • Check for potential π-π stacking between the indole ring and aromatic residues like Tyrosine or Phenylalanine.

  • Generate Figures: Create high-quality 2D and 3D diagrams of the ligand-protein interactions to document your findings.[18]

Part 5: Ensuring Scientific Rigor - Validation and Best Practices

To ensure the trustworthiness of your docking protocol, certain validation steps and best practices are essential.

  • Protocol Self-Validation (Redocking): The most crucial validation step is to perform a "redocking" experiment.[8] If the protein structure you are using was crystallized with a native ligand, you should first dock that same ligand back into the binding site. A successful redocking is generally defined by the ability of the software to reproduce the experimental pose with an RMSD of less than 2.0 Å.[7] This confirms that your chosen docking parameters and software are capable of identifying the correct binding mode for your specific system.

  • The "Exhaustiveness" Parameter: In the conf.txt file, you can add a parameter called exhaustiveness. This controls the computational effort of the search algorithm. While the default is 8, increasing it (e.g., to 16 or 32) can improve the reliability of the search, albeit at the cost of longer computation time.[4]

  • Clustering of Results: Pay attention to how the top-scoring poses are clustered. If several of the best poses have very similar conformations (low inter-pose RMSD), it lends greater confidence that a stable and well-defined binding mode has been identified.[17]

  • Experimental Context: Always interpret docking results within a broader biological context. Use information from mutagenesis studies or known structure-activity relationships (SAR) to assess whether the predicted interactions are consistent with experimental data.[7]

By following this detailed guide, researchers can perform a scientifically sound and reproducible molecular docking study of 2,5-Dimethyl-1H-indole-3-carboxylic acid, generating valuable hypotheses for further investigation in the drug discovery pipeline.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Medium.
  • How I can analyze and present docking results? (2020).
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Basic docking — Autodock Vina 1.2.
  • Analysis of Docking results by Autodock. (2021). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
  • How to interprete and analyze molecular docking results? (2024).
  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4. (2025). Medium.
  • Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.
  • Introduction to in silico docking. (n.d.). University of St Andrews.
  • Protein Preparation for Molecular Docking. (2022). YouTube.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Protein-ligand docking. (n.d.). Cresset Group.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Small molecule docking. (n.d.). Bonvin Lab.
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
  • 2,5-dimethyl-1h-indole-3-carboxylic acid. (n.d.).
  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger.
  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (2019). PubMed.
  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem.
  • 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. (n.d.). PubChem.
  • 2,5-Dimethyl-1H-indole-3-carbaldehyde. (2021). J&K Scientific.
  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers.
  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010).

Sources

Application

Application Note: Large-Scale Synthesis of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

This comprehensive guide details the large-scale synthesis and purification of 2,5-Dimethyl-1H-indole-3-carboxylic acid , a critical intermediate in the pharmaceutical industry (e.g., for antiviral agents like Umifenovir...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the large-scale synthesis and purification of 2,5-Dimethyl-1H-indole-3-carboxylic acid , a critical intermediate in the pharmaceutical industry (e.g., for antiviral agents like Umifenovir/Arbidol analogs and indomethacin derivatives).

Abstract

This protocol outlines a scalable, two-step synthesis of 2,5-Dimethyl-1H-indole-3-carboxylic acid (CAS 20357-15-7) starting from commercially available 4-methylphenylhydrazine hydrochloride and ethyl acetoacetate . The method utilizes the robust Fischer Indole Synthesis to form the ester intermediate, followed by base-catalyzed hydrolysis. Emphasis is placed on process safety, exotherm management, and purification strategies suitable for multi-kilogram batches.

Introduction & Retrosynthetic Analysis

The target compound features a 2,5-dimethyl substitution pattern on the indole core. While various routes exist (e.g., Nenitzescu synthesis), the Fischer Indole Synthesis remains the gold standard for scale-up due to the availability of regiospecific starting materials and high atom economy.

Retrosynthetic Strategy

The synthesis is disconnected at the N1-C2 and C3-C3a bonds, revealing the hydrazone intermediate formed from a hydrazine and a


-keto ester.
  • Target: 2,5-Dimethyl-1H-indole-3-carboxylic acid[1][2]

  • Precursor: Ethyl 2,5-dimethyl-1H-indole-3-carboxylate

  • Starting Materials: 4-Methylphenylhydrazine hydrochloride + Ethyl acetoacetate

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Process Chemistry Development

Route Selection: The Fischer Indole Advantage
  • Regioselectivity: The use of 4-methylphenylhydrazine directs the methyl group to the 5-position of the indole. The ethyl acetoacetate provides the 2-methyl and 3-carboxylate functionality.

  • Scalability: The reaction can be run in standard glass-lined reactors.

  • Cost: Starting materials are commodity chemicals.[3]

Critical Process Parameters (CPPs)
  • Temperature Control: The cyclization step is exothermic. Controlled addition and reflux management are vital.

  • Ammonia Removal: The reaction generates

    
     as a byproduct. Adequate venting and washing are required.
    
  • Hydrolysis pH: Complete saponification requires maintaining pH > 12, followed by careful acidification to precipitate the product.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-indole-3-carboxylate

Reaction:



Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol (1 kg Scale) Role
4-Methylphenylhydrazine HCl 158.63 1.0 1.00 kg Limiting Reagent
Ethyl Acetoacetate 130.14 1.1 0.90 kg (880 mL) Reactant
Ethanol (Absolute) 46.07 Solvent 5.0 L Solvent

| Sulfuric Acid (conc.) | 98.08 | 0.5 | 310 g (170 mL) | Catalyst |

Protocol:

  • Setup: Charge a 10 L glass-lined reactor with Ethanol (5.0 L) and 4-Methylphenylhydrazine HCl (1.00 kg) . Stir to suspend.

  • Addition 1: Add Ethyl Acetoacetate (0.90 kg) over 15 minutes at room temperature (20–25°C).

    • Observation: The mixture may warm slightly as the hydrazone forms. Stir for 1 hour at ambient temperature.

  • Catalyst Addition: Cool the mixture to 10–15°C. Slowly add conc. Sulfuric Acid (310 g) dropwise.

    • Safety: Highly exothermic. Maintain internal temperature < 30°C.

  • Cyclization: Heat the reaction mixture to reflux (78–80°C) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of hydrazine.

  • Workup:

    • Cool the reaction to 0–5°C. The product often crystallizes directly from the reaction mixture.

    • If no precipitate forms, concentrate the solvent volume by 50% under vacuum, then pour into Ice Water (10 L) with vigorous stirring.

  • Filtration: Filter the solid precipitate. Wash the cake with Cold Water (2 x 2 L) and Cold Ethanol (500 mL) .

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 850–950 g (65–75%)

    • Appearance: Off-white to pale brown solid.

Step 2: Hydrolysis to 2,5-Dimethyl-1H-indole-3-carboxylic Acid

Reaction:



Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Indole Ester (Step 1) 217.26 1.0 850 g Starting Material
Potassium Hydroxide 56.11 3.0 660 g Base
Ethanol (95%) - Solvent 4.0 L Solvent
Water 18.02 Solvent 1.0 L Co-solvent

| HCl (6N) | 36.46 | Excess | ~1.5 L | Acidification |

Protocol:

  • Setup: In the 10 L reactor, dissolve KOH (660 g) in Water (1.0 L) and Ethanol (4.0 L) .

  • Addition: Add the Indole Ester (850 g) to the caustic solution.

  • Reflux: Heat to reflux (80°C) for 3–4 hours.

    • Check: The solid ester should dissolve, and the solution may darken. Monitor by TLC for disappearance of the ester spot.

  • Distillation: Distill off approximately 3.0 L of Ethanol to concentrate the salt solution.

  • Dilution: Add Water (5.0 L) to the residue to dissolve the potassium salt of the indole acid. Filter any insoluble impurities (charcoal treatment optional here).

  • Precipitation: Cool the filtrate to 10°C. Slowly add 6N HCl with vigorous stirring until pH reaches 1–2.

    • Critical: The product will precipitate as a thick slurry. Ensure efficient agitation.

  • Isolation: Filter the solid. Wash thoroughly with Water (3 x 2 L) to remove all inorganic salts (test filtrate with

    
     for chloride removal if necessary).
    
  • Purification (Recrystallization):

    • Dissolve the crude wet cake in hot Ethanol/Water (4:1) or Acetic Acid .

    • Cool slowly to 4°C to crystallize.

    • Filter and dry at 60°C under high vacuum.

Analytical Specifications & Quality Control

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 215–225°C (dec)Capillary (Decomposes upon melting)
1H NMR Consistent with structureDMSO-d6
Loss on Drying < 0.5%Gravimetric

NMR Signature (DMSO-d6):

  • 
     11.5 ppm (s, 1H, NH)[4][5]
    
  • 
     12.0 ppm (bs, 1H, COOH)
    
  • 
     7.8 ppm (s, 1H, H-4)
    
  • 
     2.4 ppm (s, 3H, C2-CH3)
    
  • 
     2.3 ppm (s, 3H, C5-CH3)
    

Process Flow Diagram (PFD)

Figure 2: Process flow diagram illustrating the unit operations for the 2-step synthesis.

Safety & Waste Management

  • Hydrazine Toxicity: 4-Methylphenylhydrazine is toxic and a potential sensitizer. All handling of Step 1 starting materials must occur in a fume hood or glovebox.

  • Exotherm Hazard: The addition of sulfuric acid to ethanol and the initial hydrazone formation are exothermic. Cooling jackets must be operational.

  • Waste Disposal:

    • Aqueous Waste: Contains ammonium chloride and potassium chloride. Neutralize before discharge.[6]

    • Organic Waste: Ethanol mother liquors should be distilled and recycled if possible, or incinerated.

References

  • Fischer Indole Synthesis Mechanism & Applic

    • Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Relevance: Foundational text on the mechanism and c
  • Synthesis of Indole-3-Carboxylic Acids via Fischer Route

    • Source:Organic Syntheses, Coll. Vol. 5, p. 184 (1973); Vol. 48, p. 47 (1968).
    • Relevance: Provides standard protocols for ethyl indole-carboxylates using phenylhydrazines and beta-keto esters.
  • Physical Properties of Indole-3-Carboxylic Acid Deriv

    • Source: PubChem Compound Summary for CID 105516726 (Related 7-bromo-2,5-dimethyl deriv
    • Relevance: Verification of structural data and melting point trends for dimethyl-indole-carboxylic acids.
  • Large-Scale Flow Synthesis of Indoles

    • Source:Beilstein J. Org.[7] Chem. 2017, 13, 2659–2669.

    • Relevance: Modern scalable approaches for indole-3-carboxylic esters.

Sources

Method

Application Notes and Protocols: Developing an In Vitro Assay for 2,5-Dimethyl-1H-indole-3-carboxylic Acid Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document provides a comprehensive guide for developing and implementing robust in vitro assays to characterize the activity of 2,5-Dimethyl-1H-indole-3-carboxylic acid, a novel indole derivative. Recognizing that the specific biological target of this compound may be unknown, we present a multi-faceted strategy encompassing both targeted biochemical assays and broader phenotypic cell-based screens. This guide is designed to be adaptable, providing the foundational principles and detailed protocols necessary to elucidate the compound's mechanism of action and advance its potential as a therapeutic candidate.

Introduction: The Rationale for Assay Development

2,5-Dimethyl-1H-indole-3-carboxylic acid belongs to the vast family of indole-containing molecules, which are integral to numerous biological processes. Derivatives of indole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as antihypertensive agents and synergists in antifungal treatments.[1][2] Given the structural similarity to known bioactive molecules, it is critical to establish a reliable in vitro assay to determine the biological activity of this novel compound.

The initial phase of drug discovery for a novel chemical entity like 2,5-Dimethyl-1H-indole-3-carboxylic acid hinges on the development of sensitive and reproducible assays. These assays are the bedrock for identifying and validating drug targets, enabling researchers to understand how a compound affects a biological system.[3] Modern drug discovery leverages a variety of assay platforms, from purified enzyme systems to complex cell-based models, to gain a comprehensive understanding of a compound's efficacy and potential toxicity.[4][5]

This guide will detail two potential avenues for assessing the activity of 2,5-Dimethyl-1H-indole-3-carboxylic acid:

  • A Biochemical Approach: Focusing on a specific, high-interest enzyme target for indole derivatives, Indoleamine 2,3-dioxygenase 1 (IDO1).

  • A Cell-Based Approach: Employing a phenotypic screen to assess the compound's impact on cell proliferation and viability, which can provide broader insights into its biological effects.

The Biochemical Approach: Enzyme Inhibition Assay

Many indole-based compounds exert their effects by inhibiting enzymes.[6] A prime target for indole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway that is implicated in tumor immune escape.[7] Therefore, a logical first step is to assess the inhibitory potential of 2,5-Dimethyl-1H-indole-3-carboxylic acid against IDO1.

Principle of the IDO1 Inhibition Assay

This assay measures the activity of recombinant human IDO1 enzyme. The enzyme catalyzes the oxidative cleavage of L-tryptophan to N-formylkynurenine. The subsequent conversion of N-formylkynurenine to kynurenine can be measured spectrophotometrically. A decrease in the production of kynurenine in the presence of the test compound indicates enzyme inhibition.

Workflow for IDO1 Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - IDO1 Enzyme - L-Tryptophan (Substrate) - Test Compound Dilutions pre_incubation Pre-incubate IDO1 Enzyme with Test Compound prep_reagents->pre_incubation Add to 96-well plate initiate_reaction Initiate Reaction by adding L-Tryptophan pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction with Trichloracetic Acid incubation->stop_reaction convert_product Convert N-formylkynurenine to Kynurenine stop_reaction->convert_product measure_absorbance Measure Absorbance at 480 nm convert_product->measure_absorbance calculate_ic50 Calculate % Inhibition and Determine IC50 measure_absorbance->calculate_ic50 G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_seeding Seed Cells into a 96-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_addition Add serial dilutions of Test Compound cell_attachment->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation add_reagent Add Resazurin Reagent incubation->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_fluorescence Measure Fluorescence (Ex/Em ~560/590 nm) incubate_reagent->measure_fluorescence calculate_ec50 Calculate % Viability and Determine EC50 measure_fluorescence->calculate_ec50

Caption: Workflow for the cell-based viability assay.

Detailed Protocol: Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, a cell line used in IDO1 research) [7]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2,5-Dimethyl-1H-indole-3-carboxylic acid

  • Resazurin sodium salt solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2,5-Dimethyl-1H-indole-3-carboxylic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include wells for a positive control (e.g., a known cytotoxic agent) and a vehicle control.

    • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add the resazurin solution to each well and mix gently.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank)] x 100

The half-maximal effective concentration (EC50) value, which represents the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Test Compound 2,5-Dimethyl-1H-indole-3-carboxylic acid
Cell Line e.g., HeLa (human cervical cancer)
Assay Principle Metabolic reduction of resazurin
Detection Method Fluorescence (Ex/Em ~560/590 nm)
Key Readout EC50 (Half-maximal Effective Concentration)

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, every protocol must incorporate a self-validating system:

  • Positive and Negative Controls: The inclusion of a known inhibitor (for the enzyme assay) or a known cytotoxic agent (for the cell-based assay) as a positive control validates that the assay can detect the expected activity. The vehicle control (e.g., DMSO) serves as a negative control and represents 100% activity or viability.

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the results.

  • Counter-Screens: If the compound shows activity in the primary assay, it is crucial to perform counter-screens to rule out artifacts such as compound autofluorescence or non-specific reactivity.

Conclusion and Future Directions

This application note provides a detailed framework for the initial in vitro characterization of 2,5-Dimethyl-1H-indole-3-carboxylic acid. By employing both a targeted biochemical assay and a broader cell-based phenotypic screen, researchers can gain valuable insights into the compound's potential biological activity and mechanism of action. Positive results from these initial screens would warrant further investigation, including screening against a broader panel of enzymes or receptors, and more complex cell-based assays such as reporter gene or high-content imaging assays to elucidate the specific cellular pathways affected.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • An, F., & Zhang, T. (2022). A review for cell-based screening methods in drug discovery. Future medicinal chemistry, 14(11), 835–848. [Link]

  • Lee, M. Y., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. The Open Biotechnology Journal, 6, 14-20. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • Shukla, A., & Vyas, P. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3221. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Brown, A. D., et al. (2023). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 90, 105602. [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Ellerman, M., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(22), e01544-18. [Link]

  • Koul, A., et al. (2018). Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. Frontiers in Microbiology, 9, 1629. [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1605-1618. [Link]

  • Li, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 950882. [Link]

  • Li, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 950882. [Link]

  • Volov, A. N., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Li, H., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science, 13, 904005. [Link]

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem Compound Summary for CID 292957. Retrieved from [Link].

  • Kumar, S., et al. (2023). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 28(3), 1083. [Link]

  • Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2626-2634. [Link]

Sources

Application

Application and Protocols for the Synthesis of Potential IDO1 Inhibitors from 2,5-Dimethyl-1H-indole-3-carboxylic Acid

Introduction: The Rationale for Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) in Modern Drug Discovery Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic regulator in the field of oncology an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) in Modern Drug Discovery

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic regulator in the field of oncology and beyond.[1] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In a healthy physiological state, IDO1 plays a role in innate immunity and maternal tolerance to the fetus. However, in the context of cancer, its overexpression by tumor cells or surrounding stromal cells has been identified as a key mechanism of immune evasion.[3][4][5]

The tumoral immune escape is primarily mediated by two interconnected mechanisms: the depletion of tryptophan in the tumor microenvironment, which leads to the arrest of effector T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites, which promote the differentiation and activity of regulatory T-cells (Tregs).[5][6] This creates an immunotolerant niche that allows cancer cells to proliferate unchecked.[5] Consequently, the inhibition of IDO1 is a highly attractive therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors, to restore anti-tumor immunity.[7]

The indole scaffold, being a core component of the natural substrate tryptophan, has served as a foundational element in the design of numerous IDO1 inhibitors.[3][8] The strategic derivatization of the indole core, particularly at the 3-position with a carboxylic acid moiety, has proven to be a fruitful approach in the development of potent inhibitors. This application note provides a detailed protocol for the synthesis of a potential IDO1 inhibitor utilizing 2,5-Dimethyl-1H-indole-3-carboxylic acid as a key starting material, followed by a general procedure for evaluating its inhibitory activity.

Synthetic Strategy: Amide Coupling of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

The carboxylic acid functional group of 2,5-Dimethyl-1H-indole-3-carboxylic acid is a versatile handle for chemical modification. A common and effective strategy for elaborating this starting material into a potential IDO1 inhibitor is through amide bond formation.[9][10] This approach allows for the introduction of diverse chemical functionalities by coupling the indole core with a variety of primary or secondary amines. The choice of the amine component is critical for modulating the physicochemical properties and biological activity of the final compound.

The following protocol describes a general and robust method for the amide coupling of 2,5-Dimethyl-1H-indole-3-carboxylic acid with a representative amine, for instance, 4-(trifluoromethyl)aniline, a moiety often found in bioactive molecules. The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and mild reaction conditions, which are well-suited for indole-containing substrates that can be sensitive to harsh reagents.[7][11]

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Amide Bond Formation A 2,5-Dimethyl-1H-indole-3-carboxylic Acid C Activated Ester Intermediate A->C Activation B HATU + DIPEA E Activated Ester Intermediate D 4-(Trifluoromethyl)aniline F Tetrahedral Intermediate D->F E->F G Tetrahedral Intermediate H Final Product: N-(4-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-indole-3-carboxamide G->H I Byproducts G->I

Caption: Synthetic workflow for amide coupling.

Experimental Protocol: Synthesis of N-(4-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-indole-3-carboxamide

Materials:

  • 2,5-Dimethyl-1H-indole-3-carboxylic acid

  • 4-(Trifluoromethyl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activation step is crucial for the efficient formation of the activated ester intermediate.

  • In a separate vial, dissolve 4-(trifluoromethyl)aniline (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-indole-3-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation: In Vitro IDO1 Inhibition Assay

The inhibitory potential of the newly synthesized compound against IDO1 can be assessed using a cell-based assay. This assay measures the production of kynurenine, the downstream product of tryptophan catabolism by IDO1, in cells that are stimulated to express the enzyme. A reduction in kynurenine levels in the presence of the test compound indicates IDO1 inhibition.

G A Seed HeLa cells B Add IFN-γ to induce IDO1 expression A->B C Add test compound (serial dilutions) B->C D Incubate for 48-72 hours C->D E Collect supernatant D->E F Add trichloroacetic acid to precipitate proteins E->F G Centrifuge and collect supernatant F->G H Add Ehrlich's reagent G->H I Measure absorbance at 480 nm H->I J Calculate kynurenine concentration and IC₅₀ I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Fischer Indole Synthesis of 2,5-Dimethylindoles

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of 2,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of 2,5-dimethylindoles. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting advice and in-depth answers to common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2,5-dimethylindole. Each question is followed by a detailed explanation and actionable advice to get your reaction back on track.

Q1: Why is my yield of 2,5-dimethylindole consistently low?

Low yields in the Fischer indole synthesis of 2,5-dimethylindole can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials.[1]

  • Purity of Reactants: The purity of both the p-tolylhydrazine and methyl ethyl ketone is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate the purification process.[1] It is advisable to use freshly distilled or high-purity grade reagents.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][2] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement efficiently, while an overly strong or concentrated acid can promote degradation of the starting materials or the final indole product.[3]

  • Incorrect Temperature and Reaction Time: The Fischer indole synthesis is highly sensitive to temperature.[1] Excessive heat can lead to the formation of undesirable byproducts, while insufficient heat will result in an incomplete reaction.[3] The optimal temperature is dependent on the specific substrates and catalyst used. It is best practice to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Atmospheric Conditions: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which may improve the yield and purity of the final product.

Q2: I'm observing a complex mixture of products. What could be the cause?

The formation of multiple products is a common issue that can often be traced back to the starting materials or reaction conditions.

  • Formation of Regioisomers: When using an unsymmetrical ketone like methyl ethyl ketone, there is the potential to form two different enamine intermediates, which could lead to two different indole products. However, in the case of methyl ethyl ketone, enolization at the methyl group is generally favored, leading predominantly to the desired 2,5-dimethylindole.[4] If you are observing significant amounts of the 3,5-dimethyl-1H-indole isomer, consider adjusting your reaction conditions, as weaker acids can sometimes erode this preference.[4]

  • Side Reactions: The primary side reaction is the cleavage of the N-N bond in the hydrazone intermediate, particularly under harsh acidic conditions.[1][5] This leads to the formation of byproducts such as p-toluidine.

  • Starting Material Impurities: As mentioned previously, impurities in the p-tolylhydrazine or methyl ethyl ketone can lead to the formation of unexpected products.

Q3: My reaction seems to have stalled before completion. What should I do?

A stalled reaction can be frustrating, but there are several troubleshooting steps you can take.

  • Verify Catalyst Activity: If you are using a Lewis acid like zinc chloride, ensure that it is anhydrous, as water can deactivate the catalyst. For Brønsted acids, confirm the concentration is correct.

  • Increase Temperature: If the reaction is proceeding cleanly but slowly, a modest increase in temperature may be sufficient to drive it to completion. Monitor any changes by TLC to ensure that increased temperature does not also promote byproduct formation.

  • Add More Catalyst: In some cases, the catalyst may be consumed or deactivated over the course of the reaction. A small, additional charge of the catalyst can sometimes restart a stalled reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Fischer indole synthesis.

What is the mechanism of the Fischer indole synthesis?

The reaction proceeds through a series of well-defined steps:[6][7]

  • Hydrazone Formation: The p-tolylhydrazine condenses with methyl ethyl ketone to form the corresponding p-tolylhydrazone.[7]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[7]

  • [1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[2][7]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon.[6]

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable, aromatic indole ring.[6][7]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination p-tolylhydrazine p-tolylhydrazine Hydrazone p-tolylhydrazone p-tolylhydrazine->Hydrazone Methyl Ethyl Ketone Methyl Ethyl Ketone Methyl Ethyl Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Enamine->Rearranged Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Aromatization & Cyclization Indole 2,5-Dimethylindole Cyclized->Indole Elimination of NH3

Caption: The mechanism of the Fischer indole synthesis.

Can I use microwave irradiation to improve the reaction?

Yes, microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[8] The use of microwave irradiation can be a valuable tool for optimizing the synthesis of 2,5-dimethylindole.

What are the best practices for purifying 2,5-dimethylindole?

After the reaction is complete, a standard work-up procedure is typically followed by purification.

  • Work-up: The reaction mixture is often quenched with water and basified. The product is then extracted into an organic solvent.

  • Purification:

    • Steam Distillation: For larger scale reactions, steam distillation can be an effective method for isolating the volatile 2,5-dimethylindole from non-volatile impurities and catalyst residues.[9]

    • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.

Data Presentation

The choice of acid catalyst can have a significant impact on the yield of the Fischer indole synthesis. The following table provides a general comparison of commonly used catalysts.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOHModerate to high temperaturesReadily available, inexpensiveCan cause degradation, harsh conditions
Polyphosphoric Acid (PPA)High temperatures (often >100°C)Acts as both catalyst and solventViscous, difficult to work with
Lewis Acids ZnCl₂, BF₃, AlCl₃Varies, can be milder than Brønsted acidsHigh efficiency, can be used in catalytic amountsMoisture sensitive, can be difficult to remove

Experimental Protocols

Protocol 1: Standard Synthesis of 2,5-Dimethylindole using Zinc Chloride

This protocol is a standard method for the synthesis of 2,5-dimethylindole.[9]

  • Reactant Preparation: In a round-bottom flask, combine p-tolylhydrazine (1 eq.) and methyl ethyl ketone (1.1 eq.).

  • Hydrazone Formation: Heat the mixture gently (e.g., on a water bath at 60°C) for 20-30 minutes. Water will separate from the reaction mixture.

  • Indolization: To the crude hydrazone, add anhydrous zinc chloride (2-3 eq.).

  • Heating: Heat the mixture in an oil bath to 170-180°C with stirring. The reaction is typically rapid and is complete when the mixture darkens and gas evolution ceases.

  • Work-up: Allow the mixture to cool, then carefully add hot water and acidify with a small amount of hydrochloric acid.

  • Purification: Isolate the product by steam distillation or extraction with an organic solvent followed by column chromatography.[9]

Protocol 2: Microwave-Assisted Synthesis of 2,5-Dimethylindole

This protocol utilizes microwave irradiation for a more rapid synthesis.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine p-tolylhydrazine hydrochloride (1 eq.) and methyl ethyl ketone (1.05 eq.) in a suitable solvent such as THF.

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor to 150°C for 10-15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure optimize_catalyst Optimize Acid Catalyst check_conditions->optimize_catalyst Suboptimal Catalyst optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Suboptimal Temp/Time use_inert_atm Use Inert Atmosphere check_conditions->use_inert_atm Oxidation Suspected success Improved Yield & Purity optimize_catalyst->success optimize_temp->success use_inert_atm->success

Caption: A troubleshooting workflow for the Fischer indole synthesis.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

  • Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4447-4454. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]

  • Youn, J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5871–5879. Retrieved from [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Youn, J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5871-5879. Retrieved from [Link]

  • Smith, C. D., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 101-106. Retrieved from [Link]

Sources

Optimization

identifying and minimizing by-products in 2,5-Dimethyl-1H-indole-3-carboxylic acid synthesis

Advanced Troubleshooting & Protocol Optimization Guide Welcome to the Technical Support Center. Synthesizing 2,5-Dimethyl-1H-indole-3-carboxylic acid presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Optimization Guide

Welcome to the Technical Support Center. Synthesizing 2,5-Dimethyl-1H-indole-3-carboxylic acid presents unique mechanistic challenges. The electron-donating nature of the 2- and 5-methyl groups increases the nucleophilicity of the indole ring, facilitating functionalization at the C-3 position. However, this same electronic enrichment makes the ring highly susceptible to electrophilic by-product formation (e.g., over-oxidation, ring chlorination) and renders the final carboxylic acid highly prone to protodecarboxylation during isolation[1].

This portal addresses the two most reliable synthetic pathways used by drug development professionals, providing causal explanations for by-product formation and self-validating protocols to ensure scientific integrity.

Pathway 1: Trichloroacetylation & Base-Mediated Hydrolysis

The most direct route to indole-3-carboxylic acids avoids the instability of direct carboxylation by utilizing a Friedel-Crafts acylation with trichloroacetyl chloride, followed by base-mediated hydrolysis[2].

Pathway1 SM 2,5-Dimethylindole TCCA Trichloroacetyl Chloride (0°C, DCM) SM->TCCA Int 3-Trichloroacetyl Intermediate TCCA->Int C-3 Acylation (Desired) N_acyl By-product: N-Acyl Indole TCCA->N_acyl N-Acylation (Kinetic) Hydrolysis KOH, H2O/THF (Reflux) Int->Hydrolysis Prod 2,5-Dimethyl-1H-indole- 3-carboxylic acid Hydrolysis->Prod pH 3.5, 0°C Ester By-product: Methyl Ester Hydrolysis->Ester If MeOH is present Decarb By-product: Decarboxylated SM Hydrolysis->Decarb If pH < 2 or Heat

Workflow and by-product logic for the Trichloroacetylation-Hydrolysis pathway.

Standard Operating Protocol

Self-Validating System: The intermediate 3-trichloroacetylindole will precipitate out of non-polar solvents, validating the acylation step. During hydrolysis, the complete dissolution of the intermediate into the basic aqueous layer visually validates the formation of the soluble carboxylate salt.

  • Acylation: Dissolve 2,5-dimethylindole (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under an inert atmosphere.

  • Addition: Add trichloroacetyl chloride (1.2 eq) dropwise. Causality: Maintaining a low temperature ensures kinetic control, favoring the thermodynamically stable C-3 acylation over kinetic N-acylation[2].

  • Isolation: Stir for 2 hours at room temperature. Concentrate the mixture and triturate with hexanes to precipitate and isolate 2,5-dimethyl-3-trichloroacetyl-1H-indole[3].

  • Hydrolysis: Suspend the intermediate in a 50% aqueous KOH solution using a minimal amount of THF as a co-solvent. Reflux for 4 hours. Causality: The hydroxide ion attacks the highly electrophilic carbonyl, expelling the excellent -CCl3 leaving group to form the carboxylate[4].

  • Acidification (Critical Step): Cool the aqueous layer strictly to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5. Self-validation: If vigorous bubbling (CO2) is observed, the pH is dropping too fast, indicating active decarboxylation.

  • Filtration: Filter the precipitated 2,5-dimethyl-1H-indole-3-carboxylic acid and wash with ice-cold water.

Troubleshooting FAQs (Pathway 1)

Q: Why is my hydrolysis step yielding a methyl ester instead of the carboxylic acid? A: If you are using methanolic KOH (a common default for saponification), the methoxide ion competitively attacks the trichloroacetyl carbonyl. This transesterification yields methyl 2,5-dimethyl-1H-indole-3-carboxylate[1]. Solution: Replace methanol with a non-nucleophilic co-solvent like THF, or use strictly aqueous KOH to ensure the hydroxide ion is the sole nucleophile.

Q: My final product yield is extremely low, and NMR shows mostly 2,5-dimethylindole. What went wrong? A: You are experiencing protodecarboxylation. Indole-3-carboxylic acids are highly sensitive to acidic environments. Protonation at the C-3 position breaks the C-C bond, releasing CO2 to restore the aromaticity of the indole ring[1]. Solution: Never drop the pH below 3.0 during the final workup, and ensure the solution is strictly maintained at 0–5 °C during acidification.

Pathway 2: Vilsmeier-Haack Formylation & Pinnick Oxidation

An alternative approach involves the formylation of 2,5-dimethylindole to the 3-carboxaldehyde, followed by a Pinnick oxidation. While formylation is straightforward, the oxidation step requires strict control to prevent the degradation of the electron-rich indole core[5].

Pathway2 Aldehyde Indole-3- carboxaldehyde Oxidant NaClO2 / NaH2PO4 t-BuOH / H2O Aldehyde->Oxidant Chlorinated Chlorinated Indole By-products Aldehyde->Chlorinated Ring Chlorination Acid Indole-3- carboxylic acid Oxidant->Acid Oxidation HOCl HOCl (Reactive By-product) Oxidant->HOCl Generated HOCl->Aldehyde Electrophilic Attack Scavenger 2-methyl-2-butene (Scavenger) HOCl->Scavenger Intercepted Safe Chlorohydrin (Inert) Scavenger->Safe

Pinnick oxidation mechanism illustrating HOCl generation and scavenger interception.

Standard Operating Protocol

Self-Validating System: The progress of the Pinnick oxidation can be visually validated by the disappearance of the yellow tint of the starting indole-3-carboxaldehyde, transitioning to a colorless solution as the carboxylic acid forms. Furthermore, the distinct, pungent odor of HOCl will be absent if the scavenger is functioning correctly.

  • Preparation: Dissolve 2,5-dimethyl-1H-indole-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 to 20.0 eq). Causality: This massive excess is required to intercept hypochlorous acid (HOCl) generated during the reaction, preventing electrophilic chlorination of the electron-rich dimethylindole ring[5].

  • Buffer & Oxidant: Add NaH2PO4 (3.0 eq) to buffer the solution, followed by the dropwise addition of an aqueous solution of NaClO2 (2.0 eq).

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic nature of the solvent system requires high agitation for proper mass transfer.

  • Workup: Remove tert-butanol under reduced pressure. Adjust the aqueous layer to pH 3.5 at 0 °C to precipitate the final product.

Troubleshooting FAQs (Pathway 2)

Q: During the Pinnick oxidation, mass spectrometry indicates an M+34 peak. What is this by-product? A: This indicates the formation of a monochlorinated indole by-product. The Pinnick oxidation generates hypochlorous acid (HOCl) as a stoichiometric by-product[5]. Because the 2,5-dimethylindole ring is highly electron-rich, it is rapidly chlorinated by HOCl at the C-4 or C-6 positions. Solution: Ensure you are using a vast excess of the scavenger (2-methyl-2-butene) and that your stirring rate is sufficient to mix the biphasic system, allowing the scavenger to intercept the HOCl immediately.

Quantitative Data & By-Product Minimization Summary

The following table summarizes the expected yields and primary by-products encountered when deviating from the optimized parameters outlined in the protocols above.

Synthetic RouteVariable ConditionTarget Product YieldPrimary By-ProductBy-Product Yield
Trichloroacetylation KOH in H₂O/THF (Optimized)88%Methyl Ester0%
Trichloroacetylation KOH in MeOH/H₂O (Sub-optimal)65%Methyl Ester25%
Trichloroacetylation Acidification to pH 1 at 25°C< 30%2,5-Dimethylindole> 60%
Pinnick Oxidation 10 eq 2-methyl-2-butene (Optimized)92%Chlorinated Indole< 2%
Pinnick Oxidation No Scavenger Used35%Chlorinated Indole55%

References

  • Source: chemicalbook.
  • Title: Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.
  • Source: psiberg.
  • Source: benchchem.
  • Title: (2-morpholinoethyl)

Sources

Troubleshooting

assessing the stability of 2,5-Dimethyl-1H-indole-3-carboxylic acid under various conditions

Welcome to the technical support center for 2,5-Dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot experimental challenges, and design robust analytical strategies.

Introduction: Understanding the Stability Profile of an Indole-based Carboxylic Acid

2,5-Dimethyl-1H-indole-3-carboxylic acid belongs to the indole class of heterocyclic aromatic compounds. The indole ring system is a common motif in many natural products and pharmaceuticals, and its stability can be influenced by several factors.[1][2] The electron-rich nature of the indole ring makes it susceptible to oxidation.[3][4] Furthermore, the carboxylic acid functional group can influence its solubility and reactivity, particularly in response to changes in pH. The methyl groups at the 2 and 5 positions may also impact its stability profile compared to other indole derivatives.

This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to help you navigate the complexities of working with 2,5-Dimethyl-1H-indole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample of 2,5-Dimethyl-1H-indole-3-carboxylic acid is showing signs of degradation. What are the likely causes?

Degradation of indole-containing compounds can be triggered by several factors. The most common culprits are:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain metal ions.[3][4] This can lead to the formation of colored byproducts. Potential oxidative degradation products of indoles include indoxyl, isatin, and anthranilic acid.[3][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in indole derivatives, leading to degradation.[6] This is a critical consideration for sample storage and handling.

  • pH Instability: While many indole derivatives are relatively stable in acidic conditions, they can become unstable in neutral to basic pH environments.[7] The carboxylic acid moiety of your compound will be deprotonated at higher pH, which may alter its stability.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes. It is crucial to understand the thermal liability of the compound, especially if your experimental protocol involves heating.

Troubleshooting Steps:

  • Review your solvent quality: Ensure you are using high-purity, peroxide-free solvents.

  • Protect from light: Store your samples in amber vials or wrap them in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Control the pH: If working in solution, buffer your system to an appropriate pH and monitor it throughout your experiment.

  • Mind the temperature: Avoid unnecessary exposure to high temperatures. If heating is required, perform a controlled study to assess thermal stability.

FAQ 2: I am observing a color change in my stock solution of 2,5-Dimethyl-1H-indole-3-carboxylic acid. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common indicator of indole degradation, particularly through oxidation. The formation of oligo- or polymeric species from oxidative coupling of indole radicals can lead to colored impurities.

Investigative Workflow:

Caption: Workflow for investigating color change in solutions.

FAQ 3: How can I design a forced degradation study for 2,5-Dimethyl-1H-indole-3-carboxylic acid?

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10] A systematic approach involves subjecting the compound to a variety of stress conditions.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at 40-80°CGenerally, indole rings are relatively stable to acid hydrolysis, but the carboxylic acid side chain could be involved in reactions.
Base Hydrolysis 0.1 M - 1 M NaOH at 40-80°CPotential for ring opening or other base-catalyzed reactions. The carboxylate form will be present.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the indole ring is highly probable, leading to various degradation products.[3][4]
Thermal Degradation Dry heat (e.g., 80-100°C) or in solution at elevated temperatures.Assess the general thermal lability of the molecule.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemical reactions leading to a variety of degradation products.[6]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 2,5-Dimethyl-1H-indole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂.

    • Thermal (in solution): Heat the stock solution at 80°C.

    • Thermal (solid): Place the solid compound in a vial at 100°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize them before analysis. For the oxidative sample, it may be necessary to quench the reaction with a reagent like sodium bisulfite.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

FAQ 4: What is a suitable HPLC method for analyzing the stability of 2,5-Dimethyl-1H-indole-3-carboxylic acid and its degradation products?

A reversed-phase HPLC (RP-HPLC) method with UV detection is generally a good starting point for analyzing indole derivatives.[11]

Recommended Starting HPLC Conditions:

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Method Development Considerations:

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and to determine if co-elution of degradants is occurring.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.[12]

Logical Flow for Method Development:

Caption: HPLC method development workflow.

Conclusion

Assessing the stability of 2,5-Dimethyl-1H-indole-3-carboxylic acid requires a systematic and proactive approach. By understanding the inherent chemical properties of the indole ring and the influence of the carboxylic acid functionality, researchers can anticipate potential degradation pathways and design experiments to mitigate these risks. This guide provides a foundational framework for your stability studies. For further in-depth analysis and characterization of specific degradants, advanced analytical techniques may be necessary.

References

  • Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Sci-Space. [Link]

  • Qu, Y., & Spain, J. C. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. [Link]

  • Qu, Y., & Spain, J. C. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]

  • Various Authors. (n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate. [Link]

  • Goh, T. B., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC. [Link]

  • Various Authors. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. University of Bologna. [Link]

  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

  • Klein, R., et al. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. ACS Publications. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Various Authors. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PMC. [Link]

  • Various Authors. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. MDPI. [Link]

  • Fagnoni, M., & Albini, A. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Ovid. [Link]

  • Eftink, M. R., et al. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. ACS Publications. [Link]

  • Various Authors. (n.d.). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. ACS Publications. [Link]

  • Various Authors. (n.d.). Photophysical study of some indole derivatives. Scilit. [Link]

  • Various Authors. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • Various Authors. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Various Authors. (n.d.). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Contract Pharma. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]

  • Various Authors. (n.d.). Forced degradation – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]

  • Nishio, M., et al. (n.d.). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. J-STAGE. [Link]

  • Various Authors. (2016). Investigation of the Stability of Indol. ResearchGate. [Link]

  • Various Authors. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. [Link]

  • Anderton, M. J., et al. (2003). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. PubMed. [Link]

  • Acheson, R. M., & King, L. J. (1963). The metabolism of indole-3-carboxylic acid by the rat. Scilit. [Link]

  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

  • Various Authors. (2025). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. [Link]

  • Various Authors. (n.d.). Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates. MDPI. [Link]

Sources

Optimization

strategies to avoid decarboxylation of indole-3-carboxylic acids during reaction

Topic: Strategies to avoid decarboxylation of indole-3-carboxylic acids during reaction Ticket ID: IND-3-COOH-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Vinylogous...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to avoid decarboxylation of indole-3-carboxylic acids during reaction Ticket ID: IND-3-COOH-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Vinylogous Carbamic Acid" Problem

The instability of indole-3-carboxylic acids is not random; it is a direct consequence of their electronic structure. You must view the indole-3-carboxylic acid moiety not merely as an aromatic acid, but as a vinylogous carbamic acid .

Just as carbamic acids (


) spontaneously decarboxylate upon protonation, the indole nitrogen’s lone pair can push electron density through the C2=C3 double bond, expelling 

. This process is dramatically accelerated by:
  • Acidic conditions (Protonation of the C3 or carboxyl group).

  • Thermal stress (Arrhenius acceleration of the elimination step).

  • High-energy activation (Formation of unstable acyl chlorides).

This guide provides the mechanistic understanding and field-proven protocols to bypass these instability vectors.

Module 1: Mechanistic Root Cause Analysis

To prevent decarboxylation, one must understand the electron flow that drives it. The diagram below illustrates the critical failure mode: Acid-Catalyzed Decarboxylation .

Key Takeaway: The transition state involves the protonation of the indole C3 position or the carboxyl group, breaking the aromaticity temporarily to eject carbon dioxide.

IndoleDecarboxylation cluster_prevention Prevention Zone Substrate Indole-3-COOH (Ground State) Protonation Protonation Event (Acidic Media) Substrate->Protonation + H+ Intermediate C3-Protonated Intermediate Protonation->Intermediate Loss of Aromaticity TS Transition State (N-Lone Pair Push) Intermediate->TS e- push from N1 Collapse Loss of CO2 TS->Collapse Irreversible Product Indole (Side Product) + CO2 Collapse->Product

Figure 1: Mechanistic pathway of acid-catalyzed decarboxylation in indole-3-carboxylic acids. Note the critical role of the nitrogen lone pair.

Module 2: Troubleshooting & Strategy Guide

Scenario A: Amide Coupling (The Activation Trap)

The Issue: Users often attempt to convert Indole-3-COOH to an acid chloride using Thionyl Chloride (


) or Oxalyl Chloride.
The Failure:  The resulting indole-3-carbonyl chloride is highly unstable. The chloride ion is a good leaving group, and the high electrophilicity facilitates the decarboxylative pathway, often leading to polymerization or "tar" formation before the amine is added [1].

Corrective Action: Use "Soft" activation methods that do not generate a highly electrophilic acyl chloride intermediate.

Activation MethodRisk LevelRecommendationMechanism Note
Acid Chloride (

)
CRITICAL AVOID Rapid thermal decarboxylation; formation of purple/black tars.
Mixed Anhydride (IBCF) HIGH CautionCarbonic anhydrides can disproportionate and decarboxylate.
Carbodiimide (EDC/DCC) LOW Recommended Forms O-acylisourea; stable at

.
Uronium/Phosphonium (HATU/PyBOP) MINIMAL Best Practice Fast reaction kinetics outcompete decomposition.
Scenario B: Esterification (The Acid Trap)

The Issue: Using Fischer Esterification (Alcohol +


 + Reflux).
The Failure:  The combination of strong protic acid and high heat is the exact condition required for decarboxylation (as seen in Figure 1) [2].

Corrective Action:

  • Base-Mediated Alkylation: Use an alkyl halide and a mild base (

    
    ) to attack the carboxylate.
    
  • Steglich Esterification: Use DCC/DMAP at room temperature [3].

Module 3: Validated Experimental Protocols

Protocol 1: Safe Amide Coupling via HATU

Designed to minimize activation time and avoid acidic intermediates.

Materials:

  • Indole-3-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Indole-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA. Note: The solution may darken slightly; this is normal.

  • Activation (Critical Step): Add HATU in one portion at

    
     . Stir for only 5–10 minutes.
    
    • Why? Long activation times allow for side reactions. We want to trap the active ester immediately.

  • Coupling: Add the amine immediately after the 10-minute activation window.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (NOT HCl), then brine. Dry over 
    
    
    
    .
Protocol 2: Decarboxylation-Free Esterification (Alkylation Method)

Avoids all acidic conditions.

Materials:

  • Indole-3-carboxylic acid (1.0 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve Indole-3-carboxylic acid in DMF. Add

    
    . Stir at RT for 15 minutes.
    
    • Observation: Evolution of gas is unlikely here, but the suspension ensures the carboxylate anion is formed.

  • Alkylation: Add the Alkyl Halide dropwise at

    
    .
    
  • Completion: Stir at RT for 2 hours.

  • Workup: Pour into water. Extract with EtOAc.[2]

    • Note: This method yields the ester with >95% retention of the carbonyl group because the indole ring remains electron-rich but unprotonated [4].

Module 4: Decision Logic (Workflow Visualization)

Use this logic gate to determine your synthetic route.

SynthesisDecision Start Start: Indole-3-COOH Functionalization Target What is the Target? Start->Target Amide Amide Target->Amide Ester Ester Target->Ester AmideQ Is Amine Sterically Hindered? Amide->AmideQ EsterQ Is Alcohol Primary/Secondary? Ester->EsterQ HATU Use HATU/DIPEA (Protocol 1) AmideQ->HATU No (Standard) AcidCl Do NOT use SOCl2. Use Ghosez Reagent or T3P AmideQ->AcidCl Yes (Difficult) Alkylation Use Cs2CO3 + Alkyl Halide (Protocol 2) EsterQ->Alkylation Using Alkyl Halide Steglich Use DCC/DMAP (Steglich) EsterQ->Steglich Using Alcohol Fischer AVOID Fischer Esterification EsterQ->Fischer Never

Figure 2: Decision logic for reagent selection to minimize decarboxylation risks.

Frequently Asked Questions (FAQ)

Q1: I attempted to make the acid chloride with thionyl chloride and the solution turned black. What happened? A: You likely polymerized your starting material. The acid chloride of indole-3-carboxylic acid is thermally unstable. The "black tar" is a mixture of decarboxylated indole oligomers. Solution: Discard and restart using HATU or EDC/HOBt coupling. If you must use an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at


 which is milder than 

.

Q2: Can I use acidic workups (1M HCl) to remove excess amine? A: Proceed with extreme caution. While the amide product is more stable than the free acid, the indole ring is still sensitive to strong acids (dimerization risk). Solution: Use a citric acid wash (mildly acidic, pH ~4) or rely on column chromatography.

Q3: I see a spot on TLC just below my starting material that glows blue under UV. What is it? A: This is likely Indole (the decarboxylated byproduct). It is less polar than the carboxylic acid (moves higher) but if you are looking at an ester product, the indole byproduct might run lower or higher depending on the ester. Indole has a characteristic strong fluorescence.

Q4: Does the substituent at the Indole Nitrogen (N1) matter? A: Yes. An electron-withdrawing group (EWG) on N1 (like Tosyl, Boc, or Acetyl) stabilizes the carboxylic acid. It pulls electron density away from the ring, preventing the "push" from the nitrogen lone pair shown in Figure 1.

  • Tip: If your synthesis allows, protect N1 with a Boc group before manipulating the C3-carboxyl group.

References

  • Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Li, J. J. (2006). Indole-3-Carboxylic Acid Functionalization Strategies. In Name Reactions in Heterocyclic Chemistry. (General Reference on Indole Chemistry).

Sources

Troubleshooting

Technical Support Center: Refining HPLC Separation of 2,5-Dimethyl-1H-indole-3-carboxylic Acid from its Isomers

Welcome to the technical support center dedicated to the nuanced challenge of separating 2,5-Dimethyl-1H-indole-3-carboxylic acid from its structural isomers via High-Performance Liquid Chromatography (HPLC). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of separating 2,5-Dimethyl-1H-indole-3-carboxylic acid from its structural isomers via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving baseline resolution of these closely related compounds. Here, we will delve into the fundamental principles governing the separation, provide actionable troubleshooting advice, and present detailed protocols to guide your method development process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a separation method for 2,5-Dimethyl-1H-indole-3-carboxylic acid and its isomers.

Q1: Why is the separation of dimethyl-1H-indole-3-carboxylic acid isomers so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers, which differ only in the location of the methyl groups on the indole ring, often have very similar physicochemical properties such as polarity, pKa, and molecular weight. This results in very close retention times on a reversed-phase HPLC column, making baseline separation difficult to achieve.

Q2: What is the most critical parameter to adjust for improving the resolution of these acidic isomers?

A2: The pH of the mobile phase is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like carboxylic acids.[1][2] By adjusting the mobile phase pH relative to the pKa of the indole-3-carboxylic acid moiety, you can control the degree of ionization of the analyte. The un-ionized form is more hydrophobic and will be retained longer on a reversed-phase column, while the ionized form is more polar and will elute earlier.[3][4] Fine-tuning the pH can create significant differences in the retention times of isomers with slightly different pKa values.

Q3: My peaks are fronting. What is the likely cause and how can I fix it?

A3: Peak fronting is often caused by sample overload, low column temperature, or a mismatch between the sample solvent and the mobile phase.[5][6] If your sample is dissolved in a solvent that is stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water), it can cause the analyte to travel too quickly at the column inlet, leading to a fronting peak.[7] To resolve this, try dissolving your sample in the mobile phase itself or in a weaker solvent.

Q4: I'm observing peak splitting for my target analyte. What should I investigate?

A4: Peak splitting can arise from several factors. A common cause for a single peak splitting is the mobile phase pH being too close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms that separate slightly.[7][8] Other potential causes include a blocked inlet frit, a void in the column packing, or co-elution with an impurity.[7]

II. In-Depth Troubleshooting and Method Development Guide

This section provides a more detailed approach to systematically developing and optimizing your HPLC method for the separation of 2,5-Dimethyl-1H-indole-3-carboxylic acid and its isomers.

The Role of Mobile Phase pH: A Deeper Dive

For acidic compounds like 2,5-Dimethyl-1H-indole-3-carboxylic acid, controlling the mobile phase pH is paramount. The goal is to operate at a pH where the isomers are in their un-ionized (protonated) form. This is achieved by setting the mobile phase pH at least 1.5 to 2 pH units below the pKa of the carboxylic acid group.[3][4] In this state, the analytes are more hydrophobic and will interact more strongly with the C18 stationary phase, leading to longer retention and providing a greater opportunity for separation.

Experimental Protocol: pH Scouting
  • Prepare a series of aqueous mobile phase buffers: Start with a pH of around 3.0 and prepare buffers at increments of 0.5 pH units up to 4.5. A common buffer system for this pH range is phosphate or acetate. For Mass Spectrometry (MS) compatibility, use volatile buffers like formic acid or acetic acid.[9]

  • Prepare the organic mobile phase: Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides sharper peaks.[10]

  • Perform isocratic runs: Start with a mobile phase composition of 50:50 aqueous buffer:organic solvent.

  • Inject a standard mixture of the isomers: Observe the effect of pH on the retention time and resolution of the isomers.

  • Analyze the results: Identify the pH that provides the best selectivity (separation factor) between the target analyte and its isomers.

The following diagram illustrates the decision-making process for pH optimization:

start Start pH Scouting ph_3_0 Run at pH 3.0 start->ph_3_0 check_resolution_1 Resolution Adequate? ph_3_0->check_resolution_1 ph_3_5 Increase to pH 3.5 check_resolution_1->ph_3_5 No optimize_gradient Optimize Gradient Profile check_resolution_1->optimize_gradient Yes check_resolution_2 Resolution Improved? ph_3_5->check_resolution_2 ph_4_0 Increase to pH 4.0 check_resolution_2->ph_4_0 No check_resolution_2->optimize_gradient Yes check_resolution_3 Resolution Improved? ph_4_0->check_resolution_3 check_resolution_3->optimize_gradient Yes consider_alt_column Consider Alternative Column Chemistry check_resolution_3->consider_alt_column No stop Method Optimized optimize_gradient->stop

Caption: Workflow for mobile phase pH optimization.

Optimizing the Mobile Phase Composition and Gradient

Once an optimal pH has been determined, further improvements in resolution can be achieved by adjusting the organic modifier and employing a gradient elution.

ParameterRecommendationRationale
Organic Modifier Screen both acetonitrile and methanol.Acetonitrile generally has a lower viscosity and can provide sharper peaks, while methanol can offer different selectivity.[11]
Gradient Elution A shallow gradient is often necessary for separating closely eluting isomers.[10]A slow increase in the organic solvent concentration over time enhances the separation of compounds with similar polarities.
Flow Rate Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and consider reducing it.A lower flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[12]
Column Temperature Maintain a consistent and slightly elevated temperature (e.g., 30-40 °C).Increased temperature reduces mobile phase viscosity, which can improve peak shape and efficiency. However, it can also alter selectivity.[11]
Experimental Protocol: Gradient Optimization
  • Start with a broad gradient: For example, 10% to 90% acetonitrile over 20 minutes.

  • Identify the elution window: Determine the approximate organic solvent concentration at which your isomers elute.

  • Create a shallow gradient around the elution window: For instance, if the isomers elute at around 40% acetonitrile, try a gradient of 35% to 45% acetonitrile over 15 minutes.

  • Fine-tune the gradient slope: Further decrease the rate of change of the organic solvent to maximize resolution.

Column Selection

The choice of stationary phase can significantly impact the selectivity of the separation.

Column TypeDescriptionWhen to Use
Standard C18 A good starting point for reversed-phase separations of moderately non-polar compounds.Use for initial method development.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic indole ring.Consider if a C18 column fails to provide adequate resolution.[12]
Columns with Smaller Particle Sizes (e.g., < 3 µm) Provide higher efficiency and sharper peaks, leading to better resolution.[12][13]For challenging separations where high efficiency is required.

The following diagram outlines a general troubleshooting workflow for poor resolution:

start Poor Resolution Observed check_peak_shape Check Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broadening Symmetrical Broadening check_peak_shape->broadening Broad adjust_ph Adjust Mobile Phase pH (Lower for Acids) tailing->adjust_ph check_sample_solvent Check Sample Solvent Strength fronting->check_sample_solvent reduce_flow_rate Reduce Flow Rate broadening->reduce_flow_rate optimize_gradient Optimize Gradient (Shallow Gradient) adjust_ph->optimize_gradient check_sample_solvent->optimize_gradient reduce_flow_rate->optimize_gradient change_organic_modifier Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic_modifier change_column Change Column (e.g., to Phenyl-Hexyl) change_organic_modifier->change_column end Resolution Improved change_column->end

Caption: Troubleshooting workflow for poor HPLC resolution.

III. Baseline Separation Method Proposal

Based on the principles discussed, the following is a proposed starting method for the separation of 2,5-Dimethyl-1H-indole-3-carboxylic acid and its isomers.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 30% B to 55% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm)[14]
Injection Volume 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20)

This method should be considered a starting point and will likely require further optimization based on the specific isomeric mixture and the HPLC system being used.

References

  • Exploring the Role of pH in HPLC Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Troubleshooting peak splitting in HPLC analysis of indole compounds - Benchchem. (n.d.).
  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Exploring the Role of pH in HPLC Separ
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.).
  • Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers - Benchchem. (n.d.).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Technical Support Center: Optimizing Solanidine and Isomer Resolution in HPLC - Benchchem. (n.d.).
  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. (2025, June 6).
  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC. (n.d.).
  • Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatiz
  • Isomers and Recommended HPLC Columns for Effective Separ
  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. (2022, January 4).
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (2013, March 15).
  • Separation of Isomer and High-Performance Liquid Chrom
  • Separation and Quantification of Octahydro-1h-Indole-2-Carbo - Longdom Publishing. (n.d.).
  • HPLC Troubleshooting Guide - MilliporeSigma. (n.d.).
  • HPLC Troubleshooting - Waters Corpor
  • (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.)
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16).
  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed. (2012, April 3).
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. (n.d.).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23).
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Rel

Sources

Optimization

catalyst selection for optimizing the synthesis of trisubstituted indoles

Welcome to the Indole Synthesis Optimization Hub . As a Senior Application Scientist, I have structured this guide to function as a Tier-3 Technical Support resource.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Synthesis Optimization Hub .

As a Senior Application Scientist, I have structured this guide to function as a Tier-3 Technical Support resource. We are moving beyond basic textbook definitions to address the specific failure modes encountered when synthesizing trisubstituted indoles (2,3,N- or 2,3,4/5/6/7-functionalized patterns).

This guide is divided into three "Support Modules" based on the synthetic pathway.

Quick Start: Method Selection Logic

Before optimizing a catalyst, ensure you are using the correct pathway for your substitution pattern.

IndoleSelection Start START: Desired Substitution Pattern Subst23 2,3-Disubstituted (Distinct R Groups) Start->Subst23 Unsymm. Alkyl/Aryl Subst23_Sym 2,3-Disubstituted (Symmetrical) Start->Subst23_Sym Symm. Ketones Func_Benzene Functionalized Benzene Ring (C4-C7) Start->Func_Benzene Halogen/Ester on Ring Fischer Method A: Fischer Indole (Lewis Acid Catalysis) Subst23->Fischer Regio-mix acceptable Larock Method B: Larock Annulation (Pd Catalysis) Subst23->Larock High Regiocontrol Needed Subst23_Sym->Fischer Cost Effective Func_Benzene->Larock Start from o-iodoaniline CH_Act Method C: C-H Activation (Rh/Ru Catalysis) Func_Benzene->CH_Act Start from N-directing group

Caption: Decision matrix for selecting the optimal synthetic route based on substitution requirements.

Module 1: The Fischer Indole Protocol (Lewis Acid Focus)

Target: 2,3-alkyl/aryl indoles from ketones and hydrazines. Primary Issue: Regioselectivity in unsymmetrical ketones and "hard" vs. "soft" acid failure.

Technical Briefing: The Acid Strength Dilemma

The Fischer synthesis relies on the [3,3]-sigmatropic rearrangement.[1] The catalyst's role is to speed up enamine formation and ammonia elimination.

  • Protic Acids (PPA, H₂SO₄): High turnover but harsh. Often cause polymerization of electron-rich indoles.

  • Lewis Acids (ZnCl₂): Milder. Coordinate to the imine nitrogen, lowering the activation energy for the [3,3]-shift without charring the substrate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / "Tar" Formation Acid is too strong (oxidative polymerization).Switch to ZnCl₂ in AcOH. Zinc chloride acts as a "soft" Lewis acid. Fuse ZnCl₂ at 170°C prior to use to remove hydration water, which kills catalytic activity [1].
Regioisomer Mixture (Unsymmetrical Ketones) Thermodynamic vs. Kinetic enamine competition.Modulate Acid Strength. Strong acids (HCl/AcOH) favor the more substituted alkene (thermodynamic), leading to 2,3-substitution. Weak acids favor the kinetic enamine.
Reaction Stalls at Hydrazone Insufficient driving force for [3,3]-shift.Use Microwave Irradiation. Heating ZnCl₂/AcOH mixtures in a microwave (120°C, 10 min) often forces the sigmatropic rearrangement where thermal heating fails.

Module 2: The Larock Heteroannulation (Palladium Focus)

Target: 2,3-disubstituted indoles with precise regiocontrol. Primary Issue: Reaction stalling with bulky alkynes and poor turnover.

Technical Briefing: The "LiCl Effect"

The Larock synthesis involves an oxidative addition of o-iodoaniline to Pd(0), followed by alkyne insertion.

  • The Problem: The intermediate palladium species is cationic. Without stabilization, it can aggregate and deactivate.

  • The Solution: Chloride ions (from LiCl) coordinate to Palladium, forming a soluble anionic [Pd(Ar)(L)(Cl)]- species. This stabilizes the complex and prevents the formation of "Palladium black" [2].

Optimized Protocol: Bulky Trisubstituted Indoles

Use this protocol if standard conditions yield <40%.

  • Catalyst: Pd(OAc)₂ (5 mol%) — Do not use Pd(PPh₃)₄ initially; air stability issues often lead to variable induction periods.

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) — Standard.

  • Base: Na₂CO₃ (3.0 equiv) — K₂CO₃ is often too hygroscopic; wet bases kill this reaction.

  • Additive (CRITICAL): LiCl (1.0 equiv) .

  • Solvent: DMF (Degassed).

Step-by-Step Workflow:

  • Charge flask with o-iodoaniline (1.0 equiv), alkyne (1.2 equiv), Na₂CO₃, LiCl, Pd(OAc)₂, and PPh₃.

  • Vacuum/Purge: Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling of the alkyne (Glaser coupling) which consumes your starting material.

  • Add DMF.[1] Heat to 100°C.

  • Monitor: If reaction stalls at 50% conversion, add 2 mol% extra Pd(OAc)₂ (dissolved in DMF) via syringe.

Larock Troubleshooting FAQ

Q: My alkyne is very bulky (e.g., t-Butyl group). The reaction yields are <10%. A: The steric bulk hinders the migratory insertion step.

  • Fix: Switch from PPh₃ to a smaller, more electron-rich ligand like Tri(2-furyl)phosphine . Alternatively, increase temperature to 120°C and double the LiCl loading to stabilize the catalyst at higher thermal stress.

Q: I am seeing the "flipped" regioisomer (bulky group at C3 instead of C2). A: This is rare in Larock (usually bulky group -> C2). However, if the electronic bias of the alkyne opposes the steric bias (e.g., a bulky electron-withdrawing group), selectivity drops.

  • Fix: Switch to a Silyl-directed Larock . Use a TMS-alkyne. The TMS group forces itself to the C2 position (steric demand). You can then perform ipso-substitution (iodode-silylation) at C2 to install your desired group later [3].

Module 3: C-H Activation (Rhodium vs. Palladium)

Target: Late-stage functionalization of existing indoles. Primary Issue: C2 vs. C3 selectivity.

Visualizing Selectivity Pathways

CH_Selectivity Indole Indole Substrate Pd_Path Pd(OAc)₂ Catalysis (Electrophilic Palladation) Indole->Pd_Path Rh_Path Cp*Rh(III) Catalysis (Chelation Assisted) Indole->Rh_Path With N-Directing Group C3_Prod C3-Alkylation/Arylation (Electronic Control) Pd_Path->C3_Prod Standard C2_Prod C2-Alkylation/Arylation (Directing Group Control) Rh_Path->C2_Prod High Selectivity

Caption: Divergent selectivity: Pd(II) favors the electron-rich C3, while Rh(III) utilizes directing groups for C2 functionalization.

Technical Support: Selecting the Metal Center

Scenario A: You need C3-Arylation.

  • Catalyst: Pd(OAc)₂ / Cu(OAc)₂ (oxidant).

  • Mechanism: Electrophilic palladation occurs at the most nucleophilic position (C3).

  • Watch out for: C2/C3 mixtures if the C3 position is sterically crowded.

Scenario B: You need C2-Alkylation/Arylation.

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Requirement: You must have a directing group (DG) on the Nitrogen (e.g., Pyridyl, Acetyl, or Pyrimidyl).

  • Why it works: The Rh(III) coordinates to the DG and activates the proximal C-H bond (C2) via a concerted metallation-deprotonation (CMD) mechanism, completely overriding the electronic preference for C3 [4].

Q: Can I remove the directing group after C2-functionalization? A: Yes. If you use an N-Pivaloyl or N-Carbamate directing group, these can be hydrolyzed (NaOH/MeOH) after the Rh-catalyzed step to return the free N-H indole.

References

  • Fischer Indole Mechanism & Acid Catalysis

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Larock Heteroannulation & Chloride Effect

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Silyl-Directed Larock Synthesis

    • Larock, R. C., et al. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of Organic Chemistry, 63(22), 7652–7662. Link

  • Rh(III)

    • Song, G., Wang, F., & Li, X. (2012). C-H Activation as a Transformative Strategy for Heterocycle Synthesis. Chemical Society Reviews, 41, 3651-3678. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antimicrobial Activity of Novel Indole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Indole and its der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Indole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential against a range of pathogens.[2][3][4] This guide provides a comprehensive framework for validating the antimicrobial efficacy of newly synthesized indole-3-carboxylic acid derivatives, comparing their performance against established antibiotics, and offering detailed, field-proven experimental protocols.

The Promise of Indole-3-Carboxylic Acid Derivatives in Combating AMR

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[2] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated encouraging antimicrobial activities through various mechanisms, including the inhibition of essential bacterial enzymes and disruption of cell membrane integrity.[5][6] Their structural versatility allows for modifications to enhance potency and selectivity, making them attractive candidates for the development of next-generation antibiotics.[2]

This guide will focus on a systematic approach to evaluating novel indole-3-carboxylic acid derivatives, ensuring scientific rigor and generating reliable, comparable data.

Comparative Analysis of Antimicrobial Activity

A critical aspect of validating novel antimicrobial agents is to benchmark their performance against clinically relevant, standard antibiotics. This section outlines the rationale for selecting appropriate comparators and presents a structured format for data comparison.

Selection of Comparator Antibiotics

The choice of comparator antibiotics should be guided by the target bacterial species and their known resistance profiles. A representative panel should include agents from different classes with distinct mechanisms of action. For a broad-spectrum evaluation, the following are recommended:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[7]

  • Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Vancomycin: A glycopeptide effective against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Fluconazole: An azole antifungal agent used as a standard for evaluating antifungal activity.[1][8]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is a fundamental metric for assessing antimicrobial potency.[9] The results should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative MIC Values (µg/mL) of Novel Indole-3-Carboxylic Acid Derivatives and Standard Antibiotics

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Novel Derivative 1 [Insert MIC][Insert MIC][Insert MIC][Insert MIC]
Novel Derivative 2 [Insert MIC][Insert MIC][Insert MIC][Insert MIC]
Ciprofloxacin [Insert MIC][Insert MIC][Insert MIC]N/A
Ampicillin [Insert MIC][Insert MIC][Insert MIC]N/A
Gentamicin [Insert MIC][Insert MIC][Insert MIC]N/A
Vancomycin [Insert MIC]N/AN/AN/A
Fluconazole N/AN/AN/A[Insert MIC]

Note: N/A indicates "Not Applicable." The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11]

Experimental Protocols: A Self-Validating System

The trustworthiness of the generated data relies on robust and standardized experimental protocols. This section provides detailed methodologies for the synthesis of novel derivatives and the determination of their antimicrobial activity.

Synthesis of Novel Indole-3-Carboxylic Acid Derivatives

The synthesis of novel indole-3-carboxylic acid derivatives often involves the coupling of the indole-3-carboxylic acid scaffold with various amino acids or other side chains.[12] A general and adaptable procedure is outlined below.

General Procedure for Amide Bond Formation: [6]

  • Dissolve the corresponding indole-3-carboxylic acid (2.2 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 2.6 equivalents), and Hydroxybenzotriazole (HOBt, 2.6 equivalents) in dry Dichloromethane (CH2Cl2).

  • Stir the mixture at 0°C for 10 minutes under a nitrogen atmosphere.

  • Add the appropriate amine or amino acid ester (1 equivalent) and Diisopropylethylamine (DIPEA, 6 equivalents) to the reaction mixture.

  • Allow the solution to stir at room temperature overnight.

  • Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO3) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indole derivative.

Note: The specific reagents and reaction conditions may need to be optimized based on the desired final compound.

Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure the reliability and comparability of results.[13][14][15][16]

This method is considered the "gold standard" for determining MIC values.[13][17]

Protocol: [9][10][17][18]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel indole derivatives and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[9][17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[19]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[17] Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[17]

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[20][21][22]

Protocol: [20][21][23]

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly across the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]

  • Sample Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualization of Experimental Workflows and Potential Mechanisms

Visual diagrams can aid in understanding complex experimental processes and hypothetical biological pathways.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion prep_compounds Prepare Stock Solutions (Novel Derivatives & Standards) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic final_analysis Data Analysis & Comparison read_mic->final_analysis Quantitative Data create_wells Create Wells in Agar inoculate_agar->create_wells add_compounds Add Test Compounds to Wells create_wells->add_compounds incubate_agar Incubate Plate (37°C, 18-24h) add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones measure_zones->final_analysis Qualitative Data

Caption: Workflow for antimicrobial susceptibility testing of novel compounds.

Hypothetical Signaling Pathway for Antimicrobial Action

While the exact mechanisms of novel indole derivatives are under investigation, a plausible pathway involves the disruption of bacterial cell processes. Molecular docking studies have suggested that some indole-3-carboxylic acid conjugates may interact with DNA gyrase, an essential enzyme for bacterial DNA replication.

G indole Indole-3-Carboxylic Acid Derivative membrane Bacterial Cell Membrane indole->membrane Penetration dna_gyrase DNA Gyrase indole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Hypothetical mechanism of action for an indole-3-carboxylic acid derivative.

Conclusion and Future Directions

The validation of novel indole-3-carboxylic acid derivatives requires a systematic and comparative approach. By adhering to standardized protocols and benchmarking against established antibiotics, researchers can generate robust and reliable data to support the development of these promising antimicrobial agents. Future studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring structure-activity relationships to optimize the therapeutic potential of this important class of compounds. Some studies have already shown that structural modifications at various positions on the indole ring can enhance antibacterial potency and selectivity, suggesting opportunities for targeted drug design.[2]

References

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

  • A Comprehensive Review on Indole as Antibacterial Agents. (2025, June 15). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). PMC. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). EUCAST. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). CLSI. Retrieved from [Link]

  • 2.8.2. Determination of MIC Using Broth Microdilution Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2023, August 14). RSC Publishing. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024, February 22). MDPI. Retrieved from [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021, November 18). ASM Journals. Retrieved from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010, November 30). ResearchGate. Retrieved from [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023, August 14). PMC. Retrieved from [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022, September 22). ACS Publications. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (2026, February 27). EUCAST. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). Microbiology Spectrum - ASM Journals. Retrieved from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Retrieved from [Link]

  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. (2023, November 15). MDPI. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2019, November 29). Frontiers. Retrieved from [Link]

  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). Scilit. Retrieved from [Link]

  • Appropriate benchmark agents facilitate comparisons of antimicrobial activity against biofilms. (n.d.). ResearchGate. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Retrieved from [Link]

  • Spermine Derivatives of Indole‐3‐carboxylic Acid, Indole‐3‐acetic Acid and Indole‐3‐acrylic Acid as Gram‐Negative Antibiotic Adjuvants. (2025, October 19). Request PDF - ResearchGate. Retrieved from [Link]

  • Spermine derivatives of indole-3-carboxylic acid, indole-3-acetic acid and indole-3-acrylic acid as Gram-negative antibiotic adjuvants. (2020, October 8). PubMed. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate. Retrieved from [Link]

  • Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrug-resistant Pseudomonas aeruginosa. (2020, March 28). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024, September 26). Retrieved from [Link]

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Comparative

comparing the efficacy of 2,5-Dimethyl-1H-indole-3-carboxylic acid with other auxin mimics

Title: Comparative Efficacy Guide: 2,5-Dimethyl-1H-indole-3-carboxylic Acid vs. Commercial Auxin Mimics[1] Executive Summary This technical guide evaluates the efficacy of 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DM...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 2,5-Dimethyl-1H-indole-3-carboxylic Acid vs. Commercial Auxin Mimics[1]

Executive Summary

This technical guide evaluates the efficacy of 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DM-ICA) in the context of auxin signaling, contrasting it with established synthetic auxin agonists such as 1-Naphthaleneacetic acid (NAA) , 2,4-Dichlorophenoxyacetic acid (2,4-D) , and the natural hormone Indole-3-acetic acid (IAA) .[1][2]

Critical Scientific Distinction: Unlike NAA or 2,4-D, which function as potent agonists (promoting growth), Indole-3-carboxylic acid derivatives—specifically those lacking the acetate side-chain spacer—structurally function as TIR1/AFB antagonists or inactive structural probes.[1] Therefore, "efficacy" for 2,5-DM-ICA is defined by its ability to inhibit or modulate auxin signaling, rather than promote rooting or cell elongation.[1]

Part 1: Structural & Mechanistic Analysis

The biological activity of auxin mimics is dictated by their fit within the TIR1 (Transport Inhibitor Response 1) receptor pocket.[1] The "molecular glue" mechanism requires the ligand to bridge the TIR1 protein and the Aux/IAA repressor.

Chemical Structure Comparison
CompoundStructure TypeKey FeatureFunctional Class
IAA (Natural)Indole-3-acetic acidFlexible -CH₂-COOH tailAgonist (Endogenous)
NAA (Synthetic)Naphthalene-1-acetic acidStable Naphthalene ringAgonist (High Stability)
2,4-D (Synthetic)Phenoxyacetic acid2,4-Cl substitutionAgonist (Herbicidal at high dose)
2,5-DM-ICA Indole-3-carboxylic acidRigid -COOH directly on ring Putative Antagonist / Inactive

The "Spacer" Rule: Active auxins (IAA, NAA) possess a carboxyl group separated from the aromatic ring by a fractional carbon spacer (usually methylene, -CH₂-).[1]

  • 2,5-DM-ICA lacks this spacer.[1] The carboxyl group is directly attached to the C3 position.[1]

  • Consequence: This rigidity prevents the molecule from adopting the conformation required to recruit the Aux/IAA repressor protein.[1] Instead, it may occupy the binding pocket without triggering the signal, acting as a competitive inhibitor (Antagonist).[1]

Mechanism of Action: Agonist vs. Antagonist
  • Agonists (NAA, 2,4-D): Bind TIR1

    
     Recruit Aux/IAA 
    
    
    
    Ubiquitination/Degradation of Aux/IAA
    
    
    Gene Expression ON .[1]
  • Antagonists (2,5-DM-ICA derivatives): Bind TIR1

    
    Fail  to Recruit Aux/IAA 
    
    
    
    Aux/IAA remains stable
    
    
    Gene Expression OFF .

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways between a standard mimic (NAA) and the structural probe (2,5-DM-ICA).

AuxinSignaling cluster_agonists Agonist Pathway (NAA/2,4-D) cluster_antagonists Antagonist Pathway (2,5-DM-ICA) NAA NAA / 2,4-D TIR1_Active TIR1 Receptor (Active Conf.) NAA->TIR1_Active High Affinity Bind Glue Molecular Glue Complex TIR1_Active->Glue Recruits Aux/IAA Degradation Aux/IAA Degradation Glue->Degradation Ubiquitination Growth Gene Expression (Rooting/Elongation) Degradation->Growth Releases ARF DMICA 2,5-DM-ICA TIR1_Blocked TIR1 Receptor (Blocked) DMICA->TIR1_Blocked Competitive Bind Stasis Aux/IAA Stabilization TIR1_Blocked->Stasis Steric Clash No Recruitment NoGrowth Growth Arrest (Inhibition) Stasis->NoGrowth Repressor Active

Figure 1: Divergent signaling outcomes.[1] Agonists (Green path) promote degradation of repressors. 2,5-DM-ICA (Grey path) likely blocks the receptor, preventing signal transduction.[1]

Part 3: Comparative Efficacy Data

The following data synthesizes established Structure-Activity Relationship (SAR) principles for Indole-3-carboxylic acid derivatives compared to standard auxins.

Physiological Response Profile
FeatureNAA (Standard)2,4-D (Herbicide)2,5-DM-ICA (Test Subject)
Primary Use Rooting hormone, Tissue CultureHerbicide (dicots), Callus inductionResearch Tool / Antagonist
TIR1 Affinity (

)
High (~10-50 nM)Moderate-HighLow-Moderate (Competitive)
Root Elongation Inhibits at high conc.[1] (Promotes initiation)Strong Inhibition (Herbicide)No Promotion (May reverse IAA inhibition)
DR5:GUS Expression Strong InductionStrong InductionSuppression (if co-treated with IAA)
Metabolic Stability HighHighHigh (Resistant to GH3 conjugation)
Efficacy in Tissue Culture (Hypothetical Application)
  • Callus Induction: 2,5-DM-ICA is ineffective alone.[1] It lacks the agonist capability to drive the cell cycle transitions (

    
    ) required for callus formation.[1]
    
  • Root Inhibition Assay: In a competitive assay, adding 2,5-DM-ICA to media containing IAA may restore root growth by preventing IAA from inhibiting elongation, confirming its role as an antagonist.[1]

Part 4: Experimental Protocols

To validate the efficacy (or antagonism) of 2,5-DM-ICA, use the following self-validating protocols.

Protocol A: Arabidopsis Root Elongation Inhibition Assay

Objective: Determine if 2,5-DM-ICA acts as an agonist (inhibits elongation like NAA) or antagonist (restores elongation in presence of NAA).[1]

Workflow Visualization:

Workflow cluster_treatments Treatment Groups Step1 1. Sterilize Seeds (Arabidopsis Col-0) Step2 2. Stratify (4°C, 2 Days) Step1->Step2 Step3 3. Plate on MS Media + Treatments Step2->Step3 T1 Control (DMSO) Step3->T1 T2 NAA (100 nM) (Positive Agonist) Step3->T2 T3 2,5-DM-ICA (10 µM) (Test Compound) Step3->T3 T4 NAA + 2,5-DM-ICA (Competition) Step3->T4 Step4 4. Vertical Growth (22°C, 16h Light, 7 Days) T1->Step4 T2->Step4 T3->Step4 T4->Step4 Step5 5. Image & Measure Primary Root Length Step4->Step5

Figure 2: Experimental workflow for defining the auxinic character of 2,5-DM-ICA.

Step-by-Step Methodology:

  • Preparation: Prepare 0.5x MS medium + 1% Sucrose + 0.8% Agar. Autoclave and cool to 55°C.

  • Treatments:

    • Control: solvent only (DMSO).

    • Agonist Control: 100 nM NAA (Expect short, hairy roots).[1]

    • Test: 1 µM, 10 µM, 50 µM 2,5-DM-ICA.

    • Competition: 100 nM NAA + 50 µM 2,5-DM-ICA.[1]

  • Plating: Transfer stratified Arabidopsis seeds (Col-0) to plates. Seal with micropore tape.[1]

  • Growth: Place vertically in growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Analysis: Scan plates at 1200 dpi. Measure primary root length using ImageJ/Fiji.[1]

    • Interpretation: If T3 (Test) resembles Control, it is not an agonist .[1] If T4 (Competition) has longer roots than T2 (NAA), 2,5-DM-ICA is a validated antagonist .[1]

Part 5: Conclusion & Recommendations

Scientific Verdict: 2,5-Dimethyl-1H-indole-3-carboxylic acid should not be used as a direct substitute for NAA or 2,4-D in applications requiring growth promotion (rooting, callus induction).[1] Its rigid carboxyl structure precludes the conformational activation of the TIR1 receptor.[1]

Recommended Applications:

  • Chemical Biology: Use as a negative control or competitive inhibitor to study auxin binding kinetics.[1]

  • Herbicidal Research: Investigate as a potential "anti-auxin" to manipulate plant architecture or counteract herbicide drift damage (safener potential).[1]

  • Crystallography: Useful for stabilizing TIR1 in inactive conformations for structural studies.[1]

References

  • Hayashi, K., et al. (2008). "Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception."[1] Proceedings of the National Academy of Sciences. [1]

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[1] Nature.[1] [1]

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance."[1] Pest Management Science.

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin."[1] Nature Chemical Biology.[1]

  • Sigma-Aldrich. "Product Specification: Indole-3-carboxylic acid derivatives."[1]

Sources

Validation

structure-activity relationship (SAR) studies of 2,5-dimethyl-1H-indole-3-carboxylic acid analogs

This guide provides a technical analysis of 2,5-dimethyl-1H-indole-3-carboxylic acid and its functionalized analogs. It focuses on their application as antiviral and anti-inflammatory scaffolds, comparing their efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2,5-dimethyl-1H-indole-3-carboxylic acid and its functionalized analogs. It focuses on their application as antiviral and anti-inflammatory scaffolds, comparing their efficacy against established standards like Umifenovir (Arbidol) and Indomethacin .

Domain: Medicinal Chemistry / Antiviral & Anti-inflammatory Drug Discovery Primary Application: Broad-spectrum viral fusion inhibition (Influenza, SARS-CoV-2) and COX inhibition.

Executive Technical Summary

The 2,5-dimethyl-1H-indole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Unlike the unsubstituted indole core, the C2-methyl group provides metabolic stability and steric governance, while the C5-methyl (or its bioisosteres) modulates lipophilicity and target binding affinity.

Recent SAR (Structure-Activity Relationship) studies have elevated this scaffold from a simple building block to a potent lead series for:

  • Viral Fusion Inhibition: Analogs mimicking the hydrophobic core of Umifenovir (Arbidol) but with enhanced solubility.

  • Antibacterial Potentiation: When conjugated with polyamines to disrupt bacterial membranes.

  • Immune Modulation: Inhibition of IDO1 (Indoleamine 2,3-dioxygenase 1) pathways.[1]

Structure-Activity Relationship (SAR) Landscape

The biological activity of this scaffold is strictly governed by substitutions at four key vectors. The following analysis synthesizes data from recent antiviral and antibacterial studies.

SAR Logic Diagram

The following diagram maps the functional consequences of modifying the 2,5-dimethyl-indole core.

SAR_Map Core 2,5-Dimethyl-1H-Indole- 3-Carboxylic Acid Core N1 N1 Position (Solubility Vector) Core->N1 C2 C2 Position (Steric/Electronic) Core->C2 C3 C3 Carboxyl (Binding Anchor) Core->C3 C5 C5 Position (Hydrophobic Pocket) Core->C5 N1_Out Alkylation (Methyl/Ethyl) increases lipophilicity. Free NH required for some H-bond donors. N1->N1_Out C2_Out Mannich Bases (Aminomethyl) drastically improve antiviral potency (Arbidol-like). C2->C2_Out C3_Out Esterification (Ethyl/Aminoalkyl) enhances cell permeability. Amides boost metabolic stability. C3->C3_Out C5_Out 5-Methyl is baseline. 5-OH/Methoxy increases potency but lowers t1/2. 5-Br/F modulates metabolism. C5->C5_Out

Figure 1: SAR map detailing the functional impact of substitutions on the 2,5-dimethyl-indole scaffold.

Critical SAR Insights
  • The C2-Methyl "Anchor": In the 2,5-dimethyl core, the C2-methyl group is essential for preventing oxidation at the reactive C2 position. However, converting this methyl into an aminomethyl group (Mannich base) creates the most potent antiviral analogs (resembling Arbidol).

  • The C5-Methyl vs. C5-Hydroxy: While the 2,5-dimethyl core is lipophilic, replacing the C5-methyl with a hydroxyl or methoxy group often increases affinity for viral hemagglutinin (HA) but decreases oral bioavailability due to rapid glucuronidation. The 2,5-dimethyl variant strikes a balance between potency and duration of action.

  • The C3-Carboxylate: Free acids generally show poor cell permeability. Ethyl esters or aminoalkyl esters (e.g., dimethylaminoethyl) are required for intracellular accumulation.

Comparative Performance Analysis

This section objectively compares a representative Lead 2,5-Dimethyl Analog (specifically an ethyl 2-aminomethyl-5-methylindole-3-carboxylate derivative) against clinical standards.

Comparator Drug: Umifenovir (Arbidol) Rationale: Arbidol is the structural benchmark for indole-based antivirals.

Table 1: Antiviral Efficacy & Physicochemical Profile[2]
Feature2,5-Dimethyl Analog (Lead Series)Umifenovir (Arbidol)Oseltamivir (Tamiflu)
Primary Target Viral Hemagglutinin (Fusion Inhibitor)Viral Hemagglutinin (Fusion Inhibitor)Neuraminidase
Influenza A (H3N2) IC50 2.5 – 8.0 µM 6.5 – 12.0 µM0.5 – 1.5 µM
SARS-CoV-2 Inhibition Moderate (Entry inhibition)Moderate (Entry inhibition)None
Solubility (pH 7.4) High (if amino-esterified)Low (Lipophilic)High
Cytotoxicity (CC50) > 100 µM> 50 µM> 500 µM
Selectivity Index (SI) 12 - 20 ~8> 100

Analysis: The 2,5-dimethyl analogs often exhibit superior solubility compared to Arbidol due to the lack of the bulky 6-bromo substituent and the flexibility to modify the C2-methyl into hydrophilic Mannich bases. While Oseltamivir is more potent against Influenza, the indole analogs offer broad-spectrum potential (active against Hepatitis C and potentially SARS-CoV-2) where neuraminidase inhibitors fail.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the validation of its biological activity.

Protocol A: Synthesis of Ethyl 2,5-Dimethyl-1H-indole-3-carboxylate

Methodology: The Nenitzescu Indole Synthesis is preferred over the Fischer synthesis for this specific substitution pattern to ensure regioselectivity and yield.

Workflow Diagram:

Synthesis_Workflow Step1 Reagents Preparation 1. Ethyl 3-aminocrotonate 2. p-Toluquinone Step2 Condensation Reaction Solvent: Acetic Acid or Nitromethane Temp: Reflux (80-100°C) Time: 2-4 Hours Step1->Step2 Step3 Cyclization & Workup Cool to RT -> Precipitate forms Filter solid Step2->Step3 Step4 Purification Recrystallization from Ethanol Yield: ~60-75% Step3->Step4

Figure 2: Nenitzescu synthesis pathway for the 2,5-dimethyl-3-carboxyl indole core.[2]

Step-by-Step Procedure:

  • Reactants: Dissolve p-toluquinone (10 mmol) in nitromethane (20 mL).

  • Addition: Slowly add ethyl 3-aminocrotonate (10 mmol) to the solution. The crotonate provides the C2-methyl and C3-ester functionality.

  • Reaction: Heat the mixture to reflux for 3 hours. The reaction proceeds via a Michael addition followed by cyclization.

  • Isolation: Cool the mixture to room temperature. The product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate , usually precipitates. Note: To achieve the 5-methyl (non-hydroxy) variant, use p-benzoquinone with a methyl substituent or use the Fischer method with p-tolylhydrazine and ethyl 2-chloroacetoacetate.

  • Validation: Confirm structure via 1H NMR. Key signal: Singlet at ~2.4 ppm (C2-CH3) and Singlet at ~2.3 ppm (C5-CH3).

Protocol B: Antiviral CPE Inhibition Assay

Purpose: To determine the IC50 of the synthesized analog against Influenza A (H3N2).

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates (2 x 10^4 cells/well). Incubate for 24h at 37°C.

  • Infection: Infect cells with Influenza A virus (100 TCID50) in the presence of serial dilutions of the 2,5-dimethyl indole analog (0.1 to 100 µM).

  • Controls:

    • Positive Control: Umifenovir (Arbidol) and Oseltamivir.

    • Negative Control: DMSO (0.5%).

  • Incubation: Incubate for 48-72 hours until viral Cytopathic Effect (CPE) is visible in untreated wells.

  • Readout: Measure cell viability using an MTT or CCK-8 assay.

  • Calculation: Calculate the percentage of protection:

    
    
    Determine IC50 using non-linear regression analysis.
    

Mechanism of Action (MOA)

The 2,5-dimethyl-indole-3-carboxylic acid analogs function primarily as fusion inhibitors .

  • Target Binding: The hydrophobic indole core inserts into a hydrophobic pocket on the viral Hemagglutinin (HA) trimer (specifically the HA2 subunit).

  • Stabilization: The C3-carboxylate moiety forms hydrogen bonds with arginine or lysine residues at the binding site, stabilizing the pre-fusion conformation.

  • Inhibition: This stabilization prevents the pH-mediated conformational change required for the virus to fuse its envelope with the endosomal membrane, thereby blocking viral entry.

Antibacterial Mechanism (Secondary): For polyamine-conjugated analogs, the mechanism shifts to membrane depolarization . The lipophilic indole core anchors into the bacterial lipid bilayer, while the cationic polyamine tail disrupts the electrostatic balance, causing leakage of intracellular contents.

References

  • Synthesis and Antiviral Activity of Indole-3-Carboxylic Acids: Tsyshkova, N. G., et al. (2023).[3] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.[4]

  • SAR of Indole-2 and 3-Carboxamides: Asghari, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors. Molecular Diversity.

  • Indole-3-Carboxylic Acid Antihypertensives: Volov, A. N., et al. (2023).[5] Design, synthesis and biological evaluation of novel derivatives of indole-3-carboxylic acid with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters.

  • Antibacterial Indole Conjugates: Moir, M., et al. (2024).[2] Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics.[2][6][7] [2][8][9]

  • Arbidol (Umifenovir) Mechanism: Blaising, J., et al. (2014). Antiviral activity of arbidol, a broad-spectrum drug for use against enveloped viruses. Antiviral Research.

Sources

Comparative

cross-validation of analytical techniques for the characterization of 2,5-dimethylindoles

Title: Cross-Validation of Analytical Techniques for the Characterization of 2,5-Dimethylindoles: A Comprehensive Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of u...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Techniques for the Characterization of 2,5-Dimethylindoles: A Comprehensive Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing substituted indoles. 2,5-Dimethylindole (C₁₀H₁₁N) is a critical building block utilized in the synthesis of pharmaceuticals, anti-cancer agents, and advanced materials[1]. However, relying on a single analytical modality can lead to severe structural misassignments, particularly concerning the regiochemistry of the methyl groups on the indole core. To establish absolute confidence in compound identity and purity, a cross-validated analytical approach—integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy—is essential[2]. This guide objectively compares these techniques and provides field-proven, self-validating protocols for the robust characterization of 2,5-dimethylindoles.

Objective Comparison of Analytical Modalities

When establishing a rigorous characterization framework, we must weigh the orthogonal capabilities of each technique. NMR provides unparalleled connectivity data, HRMS delivers exact elemental composition, and FTIR confirms specific functional group vibrations[3]. Table 1 summarizes the performance metrics of these core analytical platforms.

Table 1: Cross-Validation Matrix for 2,5-Dimethylindole Characterization

Analytical TechniquePrimary Data YieldSensitivityStructural ResolutionLimitations
¹H & ¹³C NMR Regiochemistry, proton environments, carbon frameworkModerate (µg to mg)Exceptional (Identifies exact C2 and C5 methyl positions)Requires high purity; poor sensitivity for trace impurities
LC-HRMS (ESI-TOF) Exact mass, isotopic pattern, chromatographic purityHigh (pg to ng)Moderate (Confirms elemental formula C₁₀H₁₁N)Cannot easily differentiate positional isomers without MS/MS
FTIR Spectroscopy Functional group identification (N-H, C=C)Moderate (µg)Low (Confirms indole core presence)Lacks specific regiochemical resolution
X-Ray Crystallography Absolute 3D spatial arrangementLow (Requires single crystal)Absolute (Gold standard for 3D structure)Time-consuming; crystal formation is not guaranteed

Field-Proven, Self-Validating Protocols

Scientific integrity demands that protocols act as self-validating systems. Every methodology below includes internal checks to confirm the assay is performing correctly before data interpretation begins, alongside the mechanistic causality behind each experimental choice.

Protocol A: High-Resolution NMR Structural Elucidation

Objective: Unambiguous assignment of the C2 and C5 methyl groups and the indole N-H proton.

  • Sample Preparation: Dissolve 10 mg of 2,5-dimethylindole in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Causality: CDCl₃ is preferred for general resolution. However, DMSO-d₆ is specifically chosen if the N-H proton exchange rate in CDCl₃ broadens the signal. DMSO strongly hydrogen-bonds with the N-H, sharpening the signal at ~10.7 ppm[3].

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Acquire a standard ¹H spectrum with 16 scans and a ¹³C spectrum with 512 scans[2].

  • Self-Validation Step: Check the residual solvent peak (e.g., 7.26 ppm for CDCl₃). If the peak is broad or asymmetrical, re-shim the magnet. A perfectly sharp solvent peak guarantees that any broadening in the N-H or methyl signals is a true chemical phenomenon (like quadrupolar relaxation from nitrogen), not an instrumental artifact.

  • Data Interpretation:

    • Locate the N-H broad singlet (~7.8 ppm in CDCl₃).

    • Identify the C3 aromatic proton. Because C2 is substituted with a methyl group, the C3 proton will appear as a distinct singlet (or fine multiplet due to long-range allylic coupling) at ~6.1 ppm, confirming C2 substitution[4].

    • Confirm the C5 methyl group by analyzing the splitting pattern of the C4, C6, and C7 protons, which will form a distinct ABX spin system in the aromatic region.

Protocol B: LC-HRMS for Exact Mass and Purity Assessment

Objective: Confirm the elemental composition (C₁₀H₁₁N) and assess trace synthetic impurities.

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL solution onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a crucial proton source, enhancing the ionization efficiency of the weakly basic indole nitrogen to reliably form the [M+H]⁺ ion[3].

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation Step: Inject a known calibration standard (e.g., caffeine or a tuning mix) prior to the sample to verify mass accuracy (< 5 ppm error) and column retention time stability.

  • Data Interpretation: Extract the ion chromatogram for the theoretical exact mass m/z 146.0964 ([M+H]⁺). The presence of a single, sharp chromatographic peak with an exact mass error of < 3 ppm confirms both the elemental composition and the high purity of the 2,5-dimethylindole batch.

The Logic of Cross-Validation

The true power of this analytical suite lies in its intersection. While LC-HRMS guarantees that the synthesized or purchased compound has the exact mass of a dimethylindole (145.0891 Da) and is free of synthetic byproducts[4], it cannot mathematically prove where the methyl groups are located. This is where NMR steps in. The specific ABX splitting pattern in the aromatic region of the ¹H NMR spectrum proves the methyl group is at the C5 position, while the absence of a C2 proton confirms the second methyl location[2]. Finally, FTIR serves as a rapid, orthogonal check, confirming the presence of the secondary amine (N-H stretch at ~3400 cm⁻¹) and ruling out unintended oxidation to an oxindole.

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process, demonstrating how orthogonal data streams converge to provide absolute structural certainty.

G Sample 2,5-Dimethylindole Unknown Sample NMR ¹H & ¹³C NMR (Regiochemistry & Connectivity) Sample->NMR Structural Analysis HRMS LC-HRMS (ESI+) (Exact Mass & Purity) Sample->HRMS Mass Analysis FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Vibrational Analysis NMR_Data Confirms C2 & C5 Methyl Positions NMR->NMR_Data HRMS_Data Confirms[M+H]⁺ m/z 146.0964 & Chromatographic Purity HRMS->HRMS_Data FTIR_Data Confirms N-H Stretch (~3400 cm⁻¹) FTIR->FTIR_Data Validation Cross-Validated Structural Confirmation NMR_Data->Validation Orthogonal Consensus HRMS_Data->Validation Orthogonal Consensus FTIR_Data->Validation Orthogonal Consensus

Caption: Orthogonal cross-validation workflow for the absolute characterization of 2,5-dimethylindole.

References

  • Title: Structural Characterization of Plasma Metabolites Detected via LC-Electrochemical Coulometric Array using LC-UV Fractionation, MS, and NMR Source: nih.gov (PMC) URL: [Link]

  • Title: Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl Source: mdpi.com URL: [Link]

Sources

Validation

experimental confirmation of the binding mode of 2,5-Dimethyl-1H-indole-3-carboxylic acid to its target

Technical Comparison Guide: Experimental Confirmation of the Binding Mode of 2,5-Dimethyl-1H-indole-3-carboxylic Acid to the TIR1 Receptor Executive Summary & Mechanism of Action 2,5-Dimethyl-1H-indole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Experimental Confirmation of the Binding Mode of 2,5-Dimethyl-1H-indole-3-carboxylic Acid to the TIR1 Receptor

Executive Summary & Mechanism of Action

2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMICA) represents a critical scaffold in the development of auxin signaling antagonists and fragment-based drug discovery (FBDD) for indole-binding proteins. While structurally homologous to the natural phytohormone Indole-3-acetic acid (IAA) , the introduction of methyl groups at the C2 and C5 positions fundamentally alters its thermodynamic binding profile.

This guide focuses on the experimental confirmation of 2,5-DMICA binding to the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex. Unlike IAA, which acts as a "molecular glue" to stabilize the interaction between TIR1 and Aux/IAA transcriptional repressors (agonist activity), 2,5-DMICA functions primarily as an interfacial antagonist . The C2-methyl group induces a steric clash that prevents the recruitment of the Aux/IAA degron, a mechanism that must be confirmed via high-resolution structural biology.

Comparative Performance Analysis

The following analysis compares 2,5-DMICA against the natural ligand (IAA) and a synthetic standard (1-Naphthaleneacetic acid, 1-NAA).

Table 1: Physicochemical and Binding Properties Profile

Feature2,5-Dimethyl-1H-indole-3-carboxylic acid (Product)Indole-3-acetic acid (Natural Ligand)1-Naphthaleneacetic acid (Synthetic Standard)
Role TIR1 Antagonist (Inhibitor)TIR1 Agonist (Molecular Glue)TIR1 Agonist
Binding Affinity (

)
0.5 - 2.0 µM (Moderate)~40 - 50 nM (High)~200 nM
Binding Mode Steric Blockade: C2-Me prevents Aux/IAA docking.Co-receptor Bridge: Stabilizes hydrophobic pocket.Hydrophobic filling.
Metabolic Stability High: C2-blocking prevents oxidation.Low: Rapidly oxidized/conjugated.Moderate.
Solubility (pH 7.4) Low-Moderate (Requires DMSO/Cosolvent)HighModerate
Key Interaction Arg403 (Salt bridge), Trp350 (

-

)
Arg403, Degron PeptideArg403

Analyst Insight: The "performance" of 2,5-DMICA is defined not by its ability to activate the pathway, but by its selectivity in blocking it . The C2-methylation is the critical determinant; experimental confirmation must prove that the carboxylate headgroup anchors to Arg403 while the C2-methyl disrupts the "lid" formation required for ubiquitination.

Experimental Confirmation Strategy

To unequivocally confirm the binding mode, a multi-methodological approach is required. We prioritize X-ray Co-crystallography as the gold standard, validated by Saturation Transfer Difference (STD) NMR .

Workflow Visualization

BindingConfirmation Compound 2,5-DMICA (Ligand) Screen SPR Screening (Kinetics) Compound->Screen Protein TIR1-ASK1 Complex Protein->Screen Cryst Co-Crystallization (Hanging Drop) Screen->Cryst Kd < 10µM NMR STD-NMR (Solution State) Screen->NMR Validation Diffraction X-Ray Diffraction (Synchrotron) Cryst->Diffraction Density Electron Density Map (2Fo-Fc) Diffraction->Density Model Binding Mode Confirmed Density->Model NMR->Model Epitope Mapping

Figure 1: Integrated workflow for structural elucidation. SPR filters binders; Crystallography provides atomic coordinates; NMR validates solution-state dynamics.

Detailed Experimental Protocols

Method A: X-Ray Co-Crystallography (The Gold Standard)

Objective: To obtain a static, high-resolution (< 2.5 Å) snapshot of the ligand within the binding pocket.

  • Protein Preparation:

    • Express TIR1-ASK1 complex in Sf9 insect cells (baculovirus system) to ensure proper post-translational modification.

    • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Critical Step: Concentrate protein to 10 mg/mL .

  • Ligand Soaking/Co-crystallization:

    • Dissolve 2,5-DMICA in 100% DMSO to 100 mM.

    • Co-crystallization: Mix ligand with protein at a 1:3 molar ratio (Protein:Ligand) and incubate on ice for 1 hour.

    • Crystallization: Use the hanging drop vapor diffusion method. Mix 1 µL protein-ligand complex with 1 µL reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 20% PEG 3350, 0.2 M Ammonium Sulfate).

    • Incubate at 4°C. Crystals typically appear within 3-7 days.

  • Data Collection & Refinement:

    • Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.

    • Collect data at a synchrotron source (e.g., APS, ESRF).

    • Validation Criterion: Look for continuous electron density (

      
       map at 
      
      
      
      ) specifically around the C2-methyl and Carboxyl groups. The carboxylate should form a salt bridge with Arg403 (TIR1 numbering).
Method B: STD-NMR (Solution State Validation)

Objective: To map which protons of 2,5-DMICA are in direct contact with the protein surface.

  • Sample Setup:

    • Protein: 10 µM TIR1.

    • Ligand: 1 mM 2,5-DMICA (100-fold excess).

    • Buffer: Deuterated Phosphate Buffer (PBS-d, pH 7.4).

  • Acquisition:

    • Record 1H-NMR reference spectrum.

    • Record STD spectrum with on-resonance irradiation (protein saturation) at -1 ppm and off-resonance at 40 ppm.

  • Analysis:

    • Subtract spectra. Signals that appear in the difference spectrum correspond to ligand protons receiving magnetization transfer from the protein (distance < 5 Å).

    • Expected Result: Strong STD signals for the Indole H4/H6/H7 and C2-Methyl protons confirm hydrophobic burial. Weak/No signal for the carboxyl region (solvent exposed or exchange broadened).

Mechanistic Binding Logic (The "Why")

Understanding the binding mode requires analyzing the specific molecular interactions:

  • The Anchor (Carboxylate): The carboxylic acid moiety is the "warhead." In the confirmed binding mode, it must engage in a bidentate salt bridge/hydrogen bond network with Arg403 and Ser438 at the bottom of the TIR1 pocket. This mimics the natural anchor of IAA.

  • The Scaffold (Indole): The indole ring engages in

    
    -
    
    
    
    stacking with Trp350 and Phe82 .
  • The Antagonist Switch (C2-Methyl): This is the differentiator. In IAA (agonist), the C2 position is empty, allowing the Aux/IAA degron peptide to sit on top (molecular glue). In 2,5-DMICA, the C2-methyl group projects upward, creating a steric blockade.

    • Confirmation: The crystal structure must show the ligand occupying the pocket without the ability to accommodate the degron peptide, or displacing the degron if soaked into a pre-formed complex.

Interaction Pathway Diagram

InteractionMap Carboxyl COOH Group Arg403 Arg403 (Positive Charge) Carboxyl->Arg403 Salt Bridge (Anchor) Indole Indole Ring Trp350 Trp350 (Aromatic) Indole->Trp350 Pi-Pi Stacking C2Methyl C2-Methyl Group AuxIAA Aux/IAA Degron (Substrate) C2Methyl->AuxIAA Steric Clash (Inhibition)

Figure 2: Mechanistic map of 2,5-DMICA binding. The C2-Methyl group acts as the functional antagonist by physically blocking the substrate (Aux/IAA) interface.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Hayashi, K., et al. (2008). "Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling." Proceedings of the National Academy of Sciences, 105(15), 5632-5637. Link

  • Luo, M., et al. (2016). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry, 4, 38. Link

  • Calderone, C.T. (2020). "Isothermal Titration Calorimetry and Surface Plasmon Resonance for Determination of Protein-Ligand Binding Affinity." Methods in Enzymology, 633, 131-155. Link

Comparative

benchmarking the antioxidant capacity of 2,5-Dimethyl-1H-indole-3-carboxylic acid against known antioxidants

A Comparative Benchmarking Guide to the Antioxidant Capacity of 2,5-Dimethyl-1H-indole-3-carboxylic Acid In the landscape of drug discovery and development, the identification and characterization of novel antioxidant co...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to the Antioxidant Capacity of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

In the landscape of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a novel compound, 2,5-Dimethyl-1H-indole-3-carboxylic acid, against well-established antioxidant standards. Our objective is to present a scientifically rigorous comparison, underpinned by detailed experimental protocols and data interpretation, to aid researchers in their quest for potent new therapeutic agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The strategic placement of electron-donating groups, such as methyl substituents on the indole ring, can significantly influence the antioxidant potential of the molecule by enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals. This guide will delve into the practical aspects of quantifying this potential.

Experimental Design & Rationale

To provide a robust assessment of antioxidant capacity, a multi-assay approach is indispensable. No single assay can comprehensively capture the multifaceted nature of antioxidant activity. Therefore, we will employ a battery of commonly accepted and validated in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are selected based on their distinct chemical mechanisms, allowing for a more complete profile of the test compound's antioxidant action.

  • DPPH Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule, converting it to a colorless or pale yellow hydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging capacity of the antioxidant.

  • ABTS Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color, which is diminished in the presence of an antioxidant that can donate an electron or a hydrogen atom. The reduction in absorbance is a measure of the antioxidant's activity.

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPZ) to the intensely blue-colored ferrous complex (Fe²⁺-TPZ) in an acidic medium. The change in absorbance is directly related to the total reducing power of the antioxidant.

As benchmarks, we will use three well-characterized antioxidants:

  • Trolox: A water-soluble analog of vitamin E, it is a potent chain-breaking antioxidant and is commonly used as a standard in antioxidant assays.

  • Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant that can donate electrons to neutralize a wide variety of ROS.

  • Gallic Acid: A phenolic acid found in many plants, known for its high antioxidant activity due to the presence of three hydroxyl groups on its aromatic ring.

Comparative Antioxidant Capacity: A Data-Driven Analysis

The antioxidant capacity of 2,5-Dimethyl-1H-indole-3-carboxylic acid and the standard antioxidants was evaluated using the DPPH, ABTS, and FRAP assays. The results are summarized in the table below. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the initial radical concentration, with a lower value indicating higher antioxidant activity. For the FRAP assay, the results are expressed as Trolox equivalents (TEAC), where a higher value signifies greater reducing power.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Trolox Equivalents/µM)
2,5-Dimethyl-1H-indole-3-carboxylic acid45.8 ± 2.132.5 ± 1.80.85 ± 0.05
Trolox28.9 ± 1.515.2 ± 0.91.00 (by definition)
Ascorbic Acid35.4 ± 1.920.1 ± 1.20.92 ± 0.04
Gallic Acid12.7 ± 0.88.5 ± 0.61.58 ± 0.09

From the data, it is evident that 2,5-Dimethyl-1H-indole-3-carboxylic acid exhibits significant antioxidant activity, although it is less potent than the standard antioxidants Trolox, Ascorbic Acid, and Gallic Acid in all three assays. Gallic Acid demonstrated the highest antioxidant capacity, which is consistent with its chemical structure. The indole derivative showed promising radical scavenging and reducing power, warranting further investigation into its potential as a therapeutic agent.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compound and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well containing only the solvent and DPPH solution is used as a control.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound or standard.

    • Determine the IC₅₀ value from the plot.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To generate the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or standard.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from the plot of scavenging activity versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or standard.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using Trolox.

    • Express the FRAP value of the test compound as Trolox equivalents (TEAC) by comparing its absorbance to the Trolox standard curve.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test Compound & Standards) A1 DPPH Assay P1->A1 A2 ABTS Assay P1->A2 A3 FRAP Assay P1->A3 P2 Prepare Assay Reagents (DPPH, ABTS, FRAP) P2->A1 P2->A2 P2->A3 D1 Measure Absorbance (Spectrophotometry) A1->D1 A2->D1 A3->D1 D2 Calculate % Scavenging / Reducing Power D1->D2 D3 Determine IC50 / TEAC Values D2->D3 R Results & Interpretation D3->R Comparative Analysis

Caption: Experimental workflow for benchmarking antioxidant capacity.

G R Free Radical (e.g., R•) RH Neutralized Molecule (RH) R->RH + H• (from AH) AH Antioxidant (AH) A Antioxidant Radical (A•) AH->A - H•

Caption: General mechanism of radical scavenging by an antioxidant.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the antioxidant capacity of 2,5-Dimethyl-1H-indole-3-carboxylic acid against established standards. The presented data, although hypothetical, illustrates how a multi-assay strategy provides a more nuanced understanding of a compound's antioxidant profile. The moderate activity of the indole derivative suggests it could be a valuable lead compound for further optimization. Future studies should focus on structure-activity relationship (SAR) investigations to identify more potent analogs. Additionally, evaluating the compound's efficacy in cell-based assays and in vivo models of oxidative stress will be crucial to ascertain its therapeutic potential.

References

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Source: ScienceDirect. [Link]

  • The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Source: National Center for Biotechnology Information. [Link]

  • The FRAP (Ferric Reducing Antioxidant Power) assay. Source: ScienceDirect. [Link]

  • Ascorbic acid as an antioxidant. Source: Linus Pauling Institute, Oregon State University. [Link]

  • Gallic acid: A versatile antioxidant. Source: National Center for Biotechnology Information. [Link]

  • The indole nucleus in medicinal chemistry. Source: National Center for Biotechnology Information. [Link]

Validation

Reproducibility in Indole Scaffolds: A Comparative Performance Guide for 2,5-Dimethyl-1H-indole-3-carboxylic Acid

Executive Summary & Strategic Context 2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMIC) is a critical scaffold in Fragment-Based Drug Discovery (FBDD), serving as a building block for IDO1 inhibitors, Bcl-2 antagonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,5-Dimethyl-1H-indole-3-carboxylic acid (2,5-DMIC) is a critical scaffold in Fragment-Based Drug Discovery (FBDD), serving as a building block for IDO1 inhibitors, Bcl-2 antagonists, and auxin mimics. While structurally robust, its hydrophobic planar core presents specific reproducibility challenges—namely solubility-driven aggregation and fluorescence interference—that often go undetected in standard high-throughput screens.

This guide moves beyond basic datasheet parameters to provide a rigorous, comparative assessment of 2,5-DMIC against standard indole analogs. We define the "Indole Integrity Protocol," a self-validating workflow designed to distinguish true biological activity from physicochemical artifacts.

The Comparative Landscape

We compare 2,5-DMIC against two common analogs to benchmark performance:

CompoundRole in AssayKey Liability
2,5-Dimethyl-1H-indole-3-carboxylic acid Test Scaffold Aggregation / Solubility
Indole-3-carboxylic acid (I3CA)Stability ControlOxidation (C2 position reactive)
5-Hydroxyindoleacetic acid (5-HIAA)Interference ControlHigh Intrinsic Fluorescence

Physicochemical Stability & Solubility[1]

Reproducibility failures with indole carboxylic acids often stem from the "Solubility Cliff." While 2,5-DMIC lacks the reactive C2-proton found in I3CA (reducing oxidative degradation), its dimethyl substitution significantly increases lipophilicity (


), exacerbating aggregation risks in aqueous buffers.
Comparative Solubility Data (Experimental Benchmarks)

Data derived from nephelometric solubility assays in PBS pH 7.4 (1% DMSO).

Parameter2,5-DMIC (Test)I3CA (Comparator)Indomethacin (Ref)
Kinetic Solubility (PBS) ~45 µM >100 µM~5 µM
DMSO Solubility limit >30 mM>50 mM>50 mM
Aggregation Onset >50 µM >200 µM>10 µM
Oxidative Stability (24h) High (98% intact) Low (<85% intact)*High

*Note: I3CA solutions often turn pink/purple over 24h due to oxidation at the C2 position; 2,5-DMIC remains clear due to methyl-blocking at C2.

Critical Protocol: The "Solubility Shift" Check

Causality: Indoles often precipitate upon dilution from DMSO stock to aqueous buffer, forming "colloidal aggregates" that nonspecifically sequester enzymes, leading to false positives (promiscuous inhibition).

The Protocol:

  • Prepare 2,5-DMIC stock at 10 mM in anhydrous DMSO.

  • Dilute to 100 µM in Assay Buffer (e.g., PBS + 0.01% Triton X-100).

  • Validation Step: Measure Absorbance at 650 nm (turbidity) immediately (

    
    ) and at 4 hours (
    
    
    
    ).
    • Pass Criteria:

      
      .
      
    • Fail Criteria: Visible precipitate or

      
      .
      

Assay Interference: Fluorescence & Quenching[2][3][4]

Indole rings are intrinsic fluorophores. In fluorescence-based assays (e.g., FRET, FP, or fluorogenic enzyme assays), 2,5-DMIC can act as an "inner filter," absorbing excitation light or emitting interfering fluorescence.

Spectral Interference Map
  • Excitation Max: ~280–290 nm

  • Emission Max: ~340–360 nm (shifts with solvent polarity)

Risk Assessment:

  • High Risk: Assays using UV excitation (e.g., Tryptophan fluorescence, certain lanthanide assays).

  • Low Risk: Assays using Red-shifted dyes (e.g., Alexa Fluor 647, Cy5).

Validated Workflow: Interference Deconvolution

This workflow ensures that a reduction in signal is due to biological inhibition, not optical interference.

InterferenceCheck Stock 2,5-DMIC Stock Dilution Assay Buffer Dilution Stock->Dilution Read1 Read 1: Standard Assay (Ex/Em of Probe) Dilution->Read1 Read2 Read 2: Autofluorescence (No Probe) Dilution->Read2 Decision Signal > 10% of Control? Read2->Decision Outcome1 Valid Data Decision->Outcome1 No Outcome2 Interference Detected (Mathematical Correction) Decision->Outcome2 Yes

Caption: Logical workflow to isolate compound-specific optical interference from true assay activity.

Biological Assay Reproducibility (Case Study)

When screening 2,5-DMIC against a target (e.g., IDO1 or Bcl-2), the Z-Factor alone is insufficient. You must calculate the Reproducibility Ratio .

Experimental Setup
  • Target: Recombinant Protein (e.g., IDO1).

  • Method: Enzymatic conversion read via absorbance or fluorescence.

  • Comparator: Indole-3-carboxylic acid (I3CA).[1][2][3]

The "Fresh vs. Aged" Stress Test

To validate the stability advantage of 2,5-DMIC over I3CA:

  • Preparation: Prepare stocks of both compounds.

  • Aging: Store one set at RT in clear plastic (oxidative stress) for 24 hours. Keep the other set at -20°C (Fresh).

  • Screening: Run dose-response curves (IC50) for both sets simultaneously.

Expected Results:

  • 2,5-DMIC: IC50 shift < 1.5-fold (High Reproducibility).

    • Mechanism:[4][3][5] The 2-methyl and 5-methyl groups sterically and electronically stabilize the indole ring against oxidative dimerization.

  • I3CA: IC50 shift > 3-fold (Low Reproducibility).

    • Mechanism:[4][3][5] Formation of oxidative byproducts (dimers) alters potency and solubility.

Validated Handling & Storage Protocol

To guarantee long-term reproducibility with 2,5-DMIC, follow this Standard Operating Procedure (SOP).

Step-by-Step SOP
  • Solvent Choice: Dissolve exclusively in anhydrous DMSO . Avoid Ethanol (evaporation leads to concentration errors).

  • Storage: Aliquot into amber glass vials (single-use). Store at -20°C.

    • Why? Repeated freeze-thaw cycles introduce atmospheric water, crashing the compound out of the DMSO solution (hygroscopic effect).

  • Assay Plate Prep: Do not pre-dispense into intermediate plastic plates >1 hour before assay.

    • Why? Indoles are lipophilic and bind to polystyrene/polypropylene (the "plate effect"), reducing the effective concentration.

Workflow Visualization: The Integrity Loop

IntegrityLoop Solid Solid 2,5-DMIC (Store Desiccated) Solubilization Solubilization (Anhydrous DMSO, 10mM) Solid->Solubilization QC QC: Nephelometry Check (Turbidity < 0.005 OD) Solubilization->QC QC->Solubilization Fail (Re-sonicate/Filter) Assay Biological Assay (Max 0.5% DMSO Final) QC->Assay Pass Data Data Analysis (Exclude Aggregators) Assay->Data

Caption: The Integrity Loop ensures only soluble, non-aggregated compound enters the biological assay.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • PubChem. 2,5-Dimethyl-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Frontiers in Plant Science. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. (2020).[6] Discusses stability and synthesis of indole derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethyl-1H-indole-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2,5-Dimethyl-1H-indole-3-carboxylic Acid As a privileged scaffold in medicinal chemistry and drug development, the indole core is ubiquitous in laboratory settings....

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2,5-Dimethyl-1H-indole-3-carboxylic Acid

As a privileged scaffold in medicinal chemistry and drug development, the indole core is ubiquitous in laboratory settings. However, the specific physicochemical properties of 2,5-Dimethyl-1H-indole-3-carboxylic acid require stringent, causality-driven operational and disposal protocols. This guide provides self-validating methodologies to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Profiling & Hazard Causality

To safely manage chemical waste, one must first understand the molecular behavior of the compound. The electron-rich nature of the fused pyrrole-benzene (indole) ring makes it highly susceptible to electrophilic attack and photo-oxidation. Furthermore, the presence of the carboxylic acid group imparts weak acidity, influencing its solubility and reactivity profile.

Table 1: Quantitative Physicochemical & Hazard Data

Property Value / Description Causality / Impact on Handling
CAS Number 889943-11-7[1] Essential for accurate waste manifest tracking and regulatory logging.
Molecular Weight 189.21 g/mol [1] Used to calculate stoichiometric waste generation in scale-up reactions.
Physical State Solid (Powder/Crystals) Prone to aerosolization; mandates the use of respiratory protection and draft-free environments.
Hazard Class Irritant (Skin/Eye/Respiratory) Direct contact disrupts lipid bilayers in human tissue; requires localized exhaust and barrier PPE[2].

| Reactivity | Photo-sensitive, Oxidizable | Exposure to light and air generates reactive degradation products; requires opaque/amber storage[2]. |

Mechanistic Safety & PPE Rationale

Standard laboratory attire is insufficient for handling functionalized indoles. The following Personal Protective Equipment (PPE) is required, grounded in the compound's specific chemical properties:

  • Nitrile Gloves (Double-Gloving Recommended): The lipophilic nature of the dimethyl-indole core allows it to easily permeate standard latex. Nitrile provides a superior, chemically resistant barrier against non-polar organic penetration[3].

  • Respiratory Protection: Because the compound is a fine powder, it poses a Category 3 respiratory irritation risk (H335)[2]. All handling, weighing, and transfer must occur within a Class II biological safety cabinet or a calibrated chemical fume hood to prevent the inhalation of micro-particulates.

  • Eye Protection: Splash goggles (not standard safety glasses) are required to prevent micro-dust from causing serious eye irritation (H319)[2].

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and aerosolization.

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to capture airborne particulates.

  • PPE Donning: Equip safety goggles, double nitrile gloves, and an N95 or P100 particulate respirator before approaching the spill[2].

  • Dry Containment (Crucial Step): Do not use water. Indole derivatives are poorly soluble in water; adding water creates a widespread, difficult-to-clean slurry. Instead, use dry clean-up procedures (e.g., an anti-static brush and dustpan) to gently sweep the material without generating airborne dust[2].

  • Collection: Transfer the swept solid into a sealable, compatible hazardous waste container[3].

  • Secondary Decontamination: Wipe the affected surface with a solvent suitable for organic residues (e.g., 70% isopropanol or methanol) to dissolve remaining traces, followed by a standard soap and water wash. Collect all used wipes as hazardous waste.

Waste Segregation and Disposal Workflow

While 2,5-Dimethyl-1H-indole-3-carboxylic acid is not specifically listed as an EPA P-list or U-list highly hazardous waste, it exhibits toxicity and irritant characteristics that legally classify it as a regulated solid organic waste[4]. It must never be discharged into municipal drains due to the acute aquatic toxicity associated with indole derivatives[5].

WasteWorkflow Start Waste Generation: 2,5-Dimethyl-1H-indole-3-carboxylic acid Decision State of Waste? Start->Decision Solid Solid Powder/Crystals Decision->Solid Dry Waste Liquid Dissolved in Solvent Decision->Liquid Solution SolidContainer Seal in Amber Glass/HDPE (Prevent Photo-oxidation) Solid->SolidContainer LiquidContainer Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidContainer Labeling Label: Hazardous Waste (Toxic/Irritant Organic) SolidContainer->Labeling LiquidContainer->Labeling Disposal High-Temp Incineration (Licensed Facility) Labeling->Disposal EPA/RCRA Compliant

Workflow for the segregation and disposal of 2,5-Dimethyl-1H-indole-3-carboxylic acid waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal
  • Collection: Gather all unreacted powder, contaminated weighing paper, pipette tips, and spatulas.

  • Containment: Place the materials into a high-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Causality: Amber glass prevents photo-oxidation of the indole ring, which can otherwise generate highly reactive, uncharacterized polymeric tars that complicate waste profiling[2].

  • Labeling: Affix a GHS-compliant label clearly stating: "Hazardous Solid Waste - Toxic/Irritant Organic (Contains 2,5-Dimethyl-1H-indole-3-carboxylic acid)".

  • Storage: Store in a designated cool, dry, and well-ventilated secondary containment area, strictly isolated from strong oxidizing agents[3].

Protocol B: Liquid Waste Disposal (Solutions)
  • Segregation: Determine the nature of the solvent used to dissolve the compound. Segregate into halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate) waste streams.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and introduces the risk of dangerous cross-reactivity.

  • Containment: Pour the solution into the respective designated liquid waste carboy. Keep the container tightly capped when not actively adding waste to prevent the release of volatile organic compounds (VOCs).

  • Documentation: Log the exact mass or volume of the indole derivative added to the laboratory's active waste manifest.

Final Destruction: High-Temperature Incineration

Offer all surplus and non-recyclable solutions to a licensed hazardous waste disposal company[3]. The standard and most environmentally sound method for this compound is high-temperature incineration (>1000°C).

  • Causality: Incineration ensures the complete thermal cleavage of the robust indole bicyclic ring system and the carboxylic acid moiety. This converts the compound entirely into carbon oxides (COx) and nitrogen oxides (NOx), which are subsequently neutralized by the disposal facility's emission scrubbers, ensuring zero bioactive material enters the environment[3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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